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  • Product: 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol

The following technical guide details the chemical structure, synthesis, and properties of 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol , a specialized tertiary amino alcohol intermediate used in medicinal chemistry. Con...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and properties of 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol , a specialized tertiary amino alcohol intermediate used in medicinal chemistry.

Content Type: Technical Monograph / Synthesis Guide Subject: C9H21NO2 Building Block for Drug Discovery[1]

Executive Summary

5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol is a bifunctional aliphatic building block characterized by a secondary alcohol, a tertiary amine, and a terminal ether moiety.[1] In drug development, this structural motif is frequently employed as a solubilizing "tail" to optimize the physicochemical properties (LogP, pKa) of small molecule inhibitors.[1][2] The specific combination of the methoxyethyl and methyl groups on the nitrogen atom provides a balanced hydrophilic/lipophilic profile, often superior to simple diethyl or dimethyl analogs in reducing hERG channel inhibition while maintaining cellular permeability.[2]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Nomenclature & Identification[1][2]
  • IUPAC Name: 5-[N-(2-methoxyethyl)-N-methylamino]pentan-2-ol[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [2]
  • Molecular Weight: 175.27 g/mol [1][2]

  • Chirality: The C2 carbon is a stereocenter.[2] The compound exists as (R)- and (S)- enantiomers, though it is often supplied as a racemate unless asymmetric synthesis is employed.[1]

Structural Analysis

The molecule consists of three distinct functional zones:

  • Polar Head (Alcohol): A secondary hydroxyl group at C2, serving as a hydrogen bond donor/acceptor or a handle for esterification/oxidation.[1][2]

  • Linker (Pentyl Chain): A flexible 5-carbon aliphatic chain separating the polar head from the basic center.[2]

  • Basic Tail (Amine): A tertiary amine substituted with a methyl group and a 2-methoxyethyl group.[1][2] This specific substitution pattern disrupts symmetry and increases solubility compared to alkyl-only amines.[2]

Physicochemical Data (Predicted & Experimental Consensus)
PropertyValue / RangeSignificance
Molecular Weight 175.27 DaFragment-like; suitable for LEL (Ligand Efficiency) optimization.[1]
cLogP 0.8 – 1.2Moderately lipophilic; good membrane permeability.[2]
pKa (Basic) 9.2 – 9.8Typical for tertiary aliphatic amines; protonated at physiological pH.[1][2]
pKa (Acidic) ~15 (Alcohol)Negligible acidity in biological systems.[1][2]
H-Bond Donors 1 (OH)Critical for receptor binding interactions.[1][2]
H-Bond Acceptors 3 (N, O-H, O-Me)Enhances water solubility.[1]
Boiling Point ~240–250 °C (est.)[2]High boiling point due to H-bonding; requires vacuum distillation.[2]
Solubility High (Water, EtOH, DCM)Amphiphilic nature allows solubility in both aqueous and organic media.[1][2]

Synthetic Methodologies

Two primary routes are established for the synthesis of this compound: Reductive Amination (Route A) and Nucleophilic Substitution (Route B).[1][2] Route A is generally preferred for scale-up due to milder conditions and cleaner impurity profiles.

Route A: Reductive Amination (Preferred)

This route utilizes 5-hydroxy-2-pentanone and N-(2-methoxyethyl)methylamine .[1]

Mechanism:

  • Condensation: The secondary amine attacks the ketone carbonyl to form a hemiaminal, which dehydrates to an iminium ion.[1][2]

  • Reduction: The iminium species is reduced in situ by a hydride donor (e.g., Sodium Triacetoxyborohydride) to yield the tertiary amine.[1][2]

Protocol:

  • Reagents: 5-Hydroxy-2-pentanone (1.0 eq), N-(2-methoxyethyl)methylamine (1.1 eq), STAB (Sodium Triacetoxyborohydride, 1.4 eq), Acetic Acid (cat.), DCM or DCE (Solvent).[1]

  • Procedure:

    • Dissolve ketone and amine in DCE under N

      
       atmosphere.
      
    • Add acetic acid (0.1 eq) to catalyze iminium formation; stir for 30 min at RT.

    • Cool to 0°C and add STAB portion-wise.

    • Stir at RT for 12–16 hours.

    • Quench: Add saturated NaHCO

      
       solution.
      
    • Workup: Extract with DCM (3x), wash organic layer with brine, dry over Na

      
      SO
      
      
      
      .
    • Purification: Flash column chromatography (MeOH/DCM gradient).[1][2]

Route B: Nucleophilic Substitution (SN2)

This route involves the alkylation of the amine with a halo-alcohol.[1]

Protocol:

  • Reagents: 5-Chloro-2-pentanol (1.0 eq), N-(2-methoxyethyl)methylamine (1.2 eq), K

    
    CO
    
    
    
    (2.0 eq), NaI (0.1 eq, catalyst), Acetonitrile (Solvent).[1]
  • Procedure:

    • Combine all reagents in acetonitrile.

    • Reflux (80°C) for 18–24 hours.[2]

    • Filter off inorganic salts.

    • Concentrate filtrate and purify via distillation or chromatography.[2]

Synthetic Pathway Diagram

The following diagram illustrates the retrosynthetic logic and forward synthesis pathways.

G cluster_0 Route A: Reductive Amination cluster_1 Route B: SN2 Alkylation Ketone 5-Hydroxy-2-pentanone (C5H10O2) Iminium Iminium Intermediate Ketone->Iminium + Amine AcOH, DCE Amine N-(2-methoxyethyl)methylamine ProductA Target Molecule (C9H21NO2) Iminium->ProductA NaBH(OAc)3 Reduction Halo 5-Chloro-2-pentanol ProductB Target Molecule (C9H21NO2) Halo->ProductB + AmineB K2CO3, NaI, MeCN Reflux AmineB N-(2-methoxyethyl)methylamine caption Figure 1: Parallel synthetic strategies for 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol.

Applications in Drug Discovery[1][2][8]

The "Solubilizing Tail" Concept

In medicinal chemistry, appending a basic amine side chain is a standard strategy to improve the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a lipophilic scaffold.[1][2]

  • Solubility: The tertiary amine is protonated at gastric pH, drastically increasing aqueous solubility.[1][2]

  • Metabolic Stability: The methoxyethyl group is often more metabolically stable than a simple n-propyl or n-butyl chain, as the ether oxygen reduces the lipophilicity and sterically hinders cytochrome P450 oxidation at the adjacent carbons.

  • hERG Avoidance: Unlike flexible diethyl-amino chains, the methoxyethyl motif introduces a polar oxygen atom that can disrupt hydrophobic interactions within the hERG channel pore, potentially reducing cardiotoxicity risk.[1][2]

Functionalization

The C2-hydroxyl group allows this molecule to serve as a linker :

  • Activation: Conversion of the -OH to a Mesylate (OMs) or Tosylate (OTs) creates a leaving group, allowing the entire chain to be attached to nucleophilic drug cores (e.g., phenols, anilines).[1]

  • Oxidation: Oxidation to the corresponding ketone (5-[(2-methoxyethyl)(methyl)amino]pentan-2-one) provides a substrate for further reductive aminations or Grignard additions.[1]

Safety & Handling

  • Hazards: As a tertiary amine and alcohol, the compound is classified as an Irritant (Skin/Eye) .[1][2][3] It may cause severe eye irritation due to its basicity.[2]

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • Incompatibility: Avoid strong oxidizing agents (reacts with amine/alcohol) and acid chlorides (reacts with alcohol).[2]

References

  • BenchChem. 5-(Methylamino)pentan-2-ol: Structure and Properties. Retrieved from . (Provides structural analogs and base amino-pentanol properties).[4]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 41561, 5-Methoxy-2-methyl-2-pentanol.[1] Retrieved from .[1] (Physicochemical property consensus for methoxy-pentanols).

  • De Borggraeve, W. et al. (2017). One-pot consecutive reductive amination synthesis of pharmaceuticals.[1][2] Lirias (KU Leuven). Retrieved from .[1] (Validates reductive amination protocols for amino-pentanols).

  • Sigma-Aldrich. 2-Methyl-2-pentanol Safety Data Sheet. Retrieved from . (Safety handling standards for pentanol derivatives).

Sources

Exploratory

Comprehensive Physicochemical Profiling and Synthetic Application of 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol

Executive Summary In modern rational drug design, the optimization of a molecule’s pharmacokinetic (PK) and pharmacodynamic (PD) profile often hinges on the strategic incorporation of specialized aliphatic side chains. 5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the optimization of a molecule’s pharmacokinetic (PK) and pharmacodynamic (PD) profile often hinges on the strategic incorporation of specialized aliphatic side chains. 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol (CAS: 1250836-57-7) is a highly versatile amino-alcohol intermediate utilized extensively in the synthesis of targeted oncology therapeutics, most notably KRAS G12C inhibitors. This technical whitepaper details the molecular properties, structural rationale, and validated synthetic workflows for incorporating this specific chemical moiety into complex pharmaceutical scaffolds.

Molecular Identity and Physicochemical Profiling

Understanding the exact mass, formula, and hydrogen-bonding capacity of a building block is critical for downstream analytical validation and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions. The molecular architecture of this compound features a secondary alcohol for synthetic anchoring, separated by a pentyl chain from a tertiary amine capped with a methoxyethyl group.

The quantitative physicochemical data, corroborated by standard cheminformatics databases () [3] and chemical suppliers () [2], is summarized below:

PropertyValueStructural Implication
Chemical Name 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-olDefines the specific regioisomer and substitution pattern.
CAS Registry Number 1250836-57-7Unique identifier for procurement and regulatory tracking.
Molecular Formula C9H21NO2Essential for calculating reaction stoichiometry.
Molecular Weight 175.27 g/mol Used for precise mass/mole conversions in synthesis.
Monoisotopic Exact Mass 175.1572 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
Hydrogen Bond Donors 1The secondary hydroxyl group (-OH).
Hydrogen Bond Acceptors 3The amine nitrogen (-N-), ether oxygen (-O-), and hydroxyl oxygen.

Rationale in Drug Design: The Pharmacophore Perspective

The selection of 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol over simpler amino alcohols (like dimethylaminoethanol) is driven by precise structure-activity relationship (SAR) requirements. As detailed in recent pharmaceutical patents for KRAS G12C inhibitors () [1], this moiety serves multiple functions:

  • Solubility Enhancement: The highly lipophilic nature of covalent inhibitors often leads to poor aqueous solubility. The tertiary amine in this moiety has a basic pKa, allowing it to be protonated at physiological pH. This enables the formulation of the final drug as a highly soluble hydrochloride or mesylate salt.

  • Receptor Interaction & Flexibility: The methoxyethyl group introduces a flexible hydrogen bond acceptor that can interact favorably with solvent-exposed regions of the target protein, minimizing entropic penalties upon binding.

  • Steric Shielding: The secondary alcohol (pentan-2-ol) provides a specific steric bulk at the point of attachment (typically an ether linkage to a heteroaryl ring). This methyl branching restricts the rotational freedom of the side chain, locking it into a bioactive conformation that prevents off-target kinase binding.

Experimental Workflow: Alkoxide-Mediated SNAr Coupling

To covalently link this amino alcohol to a halogenated heteroaromatic scaffold, a Nucleophilic Aromatic Substitution (SNAr) is typically employed.

G N1 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol (MW: 175.27 g/mol) N2 Deprotonation (NaH / THF) Alkoxide Formation N1->N2 Step 1 N4 Nucleophilic Aromatic Substitution (SNAr) N2->N4 Coupling N3 Electrophilic Scaffold (e.g., Heteroaryl Halide) N3->N4 Step 2 N5 Target Molecule (e.g., KRAS G12C Inhibitor) N4->N5 Product Formation N6 ADME Optimization: Enhanced Solubility & H-Bonding N5->N6 Pharmacological Effect

Figure 1: SNAr coupling workflow of 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol in drug design.

Step-by-Step Methodology

Objective: Covalently link the secondary alcohol of the title compound to a halogenated heteroaromatic scaffold.

  • Step 1: Reagent Preparation & Inert Atmosphere

    • Action: Dissolve 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol (1.2 equiv) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration) under an argon atmosphere.

    • Causality: Argon prevents atmospheric moisture from quenching the strong base. THF is chosen for its superior solvation of both the starting alcohol and the resulting alkoxide intermediate.

  • Step 2: Alkoxide Generation

    • Action: Cool the solution to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in three distinct portions. Stir for 45 minutes.

    • Causality: The secondary hydroxyl group of pentan-2-ol is sterically hindered and less nucleophilic than a primary alcohol. NaH irreversibly deprotonates the alcohol (evolving H₂ gas), generating a highly reactive alkoxide. Portion-wise addition prevents thermal runaway.

  • Step 3: Electrophile Addition

    • Action: Introduce the heteroaryl chloride scaffold (1.0 equiv) dropwise as a THF solution. Slowly warm the reaction to 25 °C.

    • Causality: Dropwise addition controls the local concentration of the electrophile, minimizing bis-substitution or degradation of the scaffold.

  • Step 4: Self-Validating In-Process Control (IPC)

    • Action: At t = 2 hours, extract a 10 µL aliquot, quench in 100 µL Acetonitrile (MeCN), and analyze via LC-MS.

    • Causality: This establishes a self-validating system. The reaction is deemed successful and complete only when the UV trace shows >95% consumption of the scaffold peak, strictly correlating with the emergence of the product mass ([M+H]+ = Scaffold Mass + 175.27 - 36.46 (HCl)). If the mass does not shift exactly by +138.81 Da, the reaction has failed, preventing wasted downstream purification efforts.

  • Step 5: Quench and Isolation

    • Action: Quench the reaction with saturated aqueous NH₄Cl at 0 °C. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Analytical Validation and Quality Control

To ensure the scientific integrity of the synthesized intermediate or final product, rigorous analytical validation is required.

  • Mass Spectrometry (LC-MS, ESI+): The tertiary amine in 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol is highly basic. In an acidic mobile phase (e.g., 0.1% Formic Acid), it readily accepts a proton. Analysts should look for a strong [M+H]+ signal at m/z 176.16 for the free building block.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The successful etherification of the secondary alcohol is confirmed by the downfield shift of the methine proton (-CH(CH₃)-O-Ar) from ~3.8 ppm (in the free alcohol) to ~4.5–5.0 ppm (in the aryl ether).

    • ¹³C NMR: The carbon attached to the newly formed ether oxygen will shift downfield from ~65 ppm to ~75-80 ppm, providing unambiguous proof of covalent attachment.

References

  • Title: US Patent 10,125,134 B2 - KRas G12C inhibitors Source: Google P
  • Title: Computed Properties for C9H21NO2 Source: PubChem (National Institutes of Health) URL: [Link] [3]

Foundational

Strategic Integration of 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol in Pharmacophore Design: A Technical Guide

Executive Summary 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol (hereafter referred to as MEMA-P ) is a highly specialized, bifunctional aliphatic building block. Structurally, it consists of a pentan-2-ol backbone termin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol (hereafter referred to as MEMA-P ) is a highly specialized, bifunctional aliphatic building block. Structurally, it consists of a pentan-2-ol backbone terminating in a tertiary amine substituted with both a methyl and a 2-methoxyethyl group. In modern drug discovery, the architectural tuning of side chains is as critical as the optimization of the primary pharmacophore. MEMA-P serves as a versatile appendage capable of modulating a drug's physicochemical profile, specifically targeting lysosomotropism, blood-brain barrier (BBB) penetrance, and metabolic stability.

This guide explores the pharmacological causality behind MEMA-P's structural features and provides self-validating synthetic workflows for its integration into active pharmaceutical ingredients (APIs).

Part 1: Pharmacological Rationale & Structural Modularity

The Pentan-2-ol Backbone: Optimal Spacer Dynamics

The aliphatic chain of MEMA-P provides a 4-carbon spacer between the secondary oxygen and the tertiary nitrogen. This specific chain length is not arbitrary. Historically, in the development of antimalarial 8-aminoquinolines and blood schizontocides, it was discovered that the number of methylene groups separating the core attachment point and the terminal nitrogen must be greater than three to avoid severe, irreversible neurotoxicity (as seen with older drugs like plasmocid)[1]. The pentan-2-ol backbone provides this optimal spatial separation (4-6 methylenes) while offering a secondary alcohol handle for stereospecific coupling[1].

The Methoxyethyl-Methyl Tertiary Amine: Lipophilicity and Trapping

Replacing a traditional diethylamine or dimethylamine group with a (2-methoxyethyl)(methyl)amine fundamentally alters the molecule's pharmacokinetic destiny:

  • Lysosomotropism (Cation Trapping): The tertiary amine of MEMA-P acts as a weak base. In the neutral pH of the cytosol (pH 7.4), the amine remains largely un-ionized, allowing the highly lipophilic drug to passively diffuse across lipid bilayer membranes[2]. Upon entering the acidic environment of the lysosome (pH 4.5–5.0), the amine becomes rapidly protonated. Because the lysosomal membrane is impermeable to the protonated cation, the drug is trapped[3][4]. This lysosomotropic property is actively exploited in the design of antimalarials, antivirals (e.g., inhibiting viral endosomal entry), and anticancer agents that disrupt intracellular cholesterol transport[3][5].

  • Solubility-Lipophilicity Balance: The addition of the methoxyethyl ether oxygen introduces a hydrogen-bond acceptor. This strategically lowers the overall lipophilicity (LogP) compared to a purely alkyl-substituted amine, which reduces off-target hydrophobic aggregation and decreases susceptibility to rapid hepatic metabolism, thereby extending the plasma half-life[6][7].

Part 2: Quantitative Data & Physicochemical Profiling

To illustrate the advantage of the MEMA-P side chain, we compare its calculated physicochemical properties against the traditional diethylaminopentan-2-ol side chain (found in classic chloroquine analogs).

PropertyDiethylaminopentan-2-ol (Traditional)MEMA-P (Methoxyethyl-Methyl)Pharmacological Impact of MEMA-P
Molecular Weight 173.29 g/mol 175.27 g/mol Negligible difference; maintains low MW footprint.
LogP (Calculated) ~1.8~1.2Lower lipophilicity reduces non-specific binding and hepatic clearance[6].
Polar Surface Area (PSA) 23.5 Ų32.7 ŲIncreased PSA via the ether oxygen enhances aqueous solubility[7].
H-Bond Acceptors 23Additional H-bond acceptor improves target kinase/GPCR binding affinity.
pKa (Amine) ~10.1~9.6Slightly lower pKa ensures optimal cycling between neutral/protonated states for lysosomal trapping[5].

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the causality between MEMA-P's structural features and its intracellular pharmacokinetic journey.

G Cytosol Cytosol (pH 7.4) High Membrane Permeability NeutralDrug MEMA-P Derivative (Unprotonated Tertiary Amine) Cytosol->NeutralDrug Passive Diffusion Lysosome Lysosome (pH 4.5 - 5.0) Acidic Environment NeutralDrug->Lysosome Membrane Crossing Metabolism Hepatic Metabolism (Reduced via Methoxyethyl) NeutralDrug->Metabolism Evasion ProtonatedDrug Protonated MEMA-P (Cation Trapping) Lysosome->ProtonatedDrug Rapid Protonation Target Intracellular Target (e.g., Hemozoin, NPC1) ProtonatedDrug->Target Target Engagement

Figure 1: Lysosomotropic cation trapping and target engagement of MEMA-P derivatives.

Part 4: Synthetic Workflows & Self-Validating Protocols

To integrate MEMA-P into an Active Pharmaceutical Ingredient (API), researchers typically utilize the secondary alcohol. Below are two self-validating protocols designed with built-in causality and quality control.

Protocol 1: Stereoinvertive Mitsunobu Etherification

Purpose: To couple MEMA-P to a phenolic or heterocyclic core (e.g., a quinoline ring) while inverting the stereocenter of the pentan-2-ol, avoiding harsh basic conditions that could cause E2 elimination.

  • Preparation: Dissolve the heterocyclic core (1.0 eq) and MEMA-P (1.2 eq) in anhydrous THF under an argon atmosphere.

    • Causality: Anhydrous conditions are critical as moisture will hydrolyze the DEAD/DIAD reagent, quenching the reaction prematurely.

  • Activation: Add Triphenylphosphine (PPh₃) (1.5 eq). Cool the mixture to 0°C.

  • Coupling: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.5 eq).

    • Causality: DIAD must be added at 0°C to control the highly exothermic formation of the betaine intermediate, preventing the degradation of the methoxyethyl side chain.

  • Self-Validation (In-Process): Monitor via TLC (DCM:MeOH 9:1). Stain the plate with Ninhydrin and apply heat.

    • Validation: The product spot will turn purple/brown (indicating the intact tertiary amine), confirming that the amine was not oxidized or degraded during the coupling phase.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Because the methoxyethyl group increases aqueous solubility, back-extraction of the aqueous layer with a highly lipophilic solvent (like DCM) is required to maximize yield.

Protocol 2: Swern Oxidation to a Ketone Precursor

Purpose: To oxidize MEMA-P to 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-one for subsequent reductive amination with a primary amine drug core.

  • Preparation: Cool a solution of Oxalyl Chloride (1.5 eq) in anhydrous DCM to -78°C.

  • Activation: Dropwise add DMSO (3.0 eq). Stir for 15 minutes.

    • Causality: This generates the active dimethylchlorosulfonium ion required for the oxidation.

  • Oxidation: Slowly add MEMA-P (1.0 eq) dissolved in DCM. Stir for 30 minutes at -78°C.

    • Causality: We strictly avoid Jones reagent (CrO₃/H₂SO₄) for this step because the highly acidic conditions would instantly protonate the tertiary amine, causing it to crash out of the organic phase and halting the oxidation. Swern conditions remain mild enough to preserve the amine.

  • Neutralization: Add Triethylamine (TEA) (5.0 eq) and allow the reaction to warm to room temperature.

    • Causality: TEA deprotonates the intermediate, driving the formation of the ketone and dimethyl sulfide gas.

  • Self-Validation (Analytical): Perform FT-IR spectroscopy on the crude oil after solvent removal.

    • Validation: The complete disappearance of the broad -OH stretch (~3300 cm⁻¹) and the appearance of a sharp, strong C=O stretch (~1715 cm⁻¹) confirms complete conversion without over-oxidation.

References

  • Antimalarial Activity of the 8-Aminoquinolines Source: SciSpace URL:[Link]

  • Lysosomal Sequestration of Amine-Containing Drugs: Analysis and Therapeutic Implications Source: ResearchGate URL:[Link]

  • Widely available lysosomotropic agents should be considered as a potential therapy for COVID-19 Source: Preprints.org URL:[Link]

  • Structural features localizing the ferroptosis inhibitor GIF-2197-r to lysosomes Source: RSC (Royal Society of Chemistry) URL:[Link]

  • Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport Source: PMC / NIH URL:[Link]

  • The role of silicon in drug discovery: a review Source: RSC Medicinal Chemistry URL:[Link]

  • Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides Source: Optibrium URL:[Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Steric Hindrance Analysis of 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol

Audience: Researchers, Scientists, and Drug Development Professionals Preamble: From Molecular Structure to Biological Function In the intricate world of drug discovery, a molecule's three-dimensional structure is inextr...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Preamble: From Molecular Structure to Biological Function

In the intricate world of drug discovery, a molecule's three-dimensional structure is inextricably linked to its function. Among the many factors governing molecular behavior, steric hindrance—the repulsive forces between non-bonded atoms in close proximity—plays a pivotal role.[1] It dictates not only the stable conformations a molecule can adopt but also its reactivity and how it interacts with its biological target.[1] This guide provides an in-depth technical framework for the comprehensive steric hindrance analysis of 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol, a flexible amino alcohol whose structural nuances present a compelling case study. As a molecule with multiple rotatable bonds and a key stereocenter, understanding its steric profile is paramount for predicting its efficacy and selectivity. This document is structured to provide not just a series of protocols, but a logical, field-proven strategy for elucidating the conformational landscape of this and similar flexible molecules.

Foundational Analysis: Deconstructing the Molecular Architecture

Before any analysis can begin, we must dissect the target molecule to identify regions where steric effects are most pronounced. The structure of 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol presents three primary areas of interest:

  • The C2 Stereocenter: The hydroxyl group on the second carbon creates a chiral center. The (R) and (S) enantiomers will present different three-dimensional arrangements, influencing how the molecule can approach and fit into a chiral binding pocket. The orientation of this hydroxyl group is a critical determinant of local steric bulk.

  • The Tertiary Amine: The nitrogen atom is substituted with three distinct groups: the pentanol backbone, a methyl group, and a 2-methoxyethyl group. The latter is particularly significant due to its size and flexibility. The interplay and potential for intramolecular interaction between these substituents create a sterically crowded environment that will heavily influence the molecule's preferred shape.

  • The Flexible Aliphatic Chain: The five-carbon backbone, with its multiple single bonds, allows for significant conformational freedom.[2] The molecule is not a rigid scaffold but exists as a dynamic ensemble of interconverting conformations in solution.[3][4] The challenge and the goal of our analysis are to identify the most energetically favorable of these conformations, which are largely dictated by the minimization of steric strain.

The following logical diagram illustrates the key structural features that are central to the steric analysis.

G Molecule 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol Features Key Structural Features Molecule->Features C2 C2 Stereocenter (R/S Enantiomers) Features->C2 Amine Tertiary Amine (Crowded Substitution) Features->Amine Backbone Flexible Pentanol Backbone (Multiple Rotatable Bonds) Features->Backbone Impact Primary Steric Impacts C2->Impact Amine->Impact Backbone->Impact Conformation Governs Preferred Conformation Impact->Conformation Reactivity Influences Reactivity & Accessibility Impact->Reactivity Binding Dictates Target Binding Affinity Impact->Binding

Caption: Logical relationship between structural features and their steric impact.

The Computational Gauntlet: Predicting Steric Landscapes

Computational chemistry offers a powerful, predictive lens through which to view molecular conformation before embarking on costly experimental work.[5] The strategy is not to trust a single calculation, but to build a self-validating workflow that moves from broad, low-cost exploration to precise, high-level refinement.

Unveiling the Conformational Ensemble

The primary goal is to identify all low-energy conformations of the molecule.[2] Molecules do not exist in a single shape but as a population distributed across various stable structures.[6] Our task is to map this energy landscape.

Experimental Protocol: A Hierarchical Conformational Search

  • Initial 3D Structure Generation: Using a molecular editor (e.g., ChemDraw, Avogadro), generate the 3D structure of 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol.

  • Rapid Exploration with Molecular Mechanics (MM):

    • Causality: The molecule's flexibility (3N-6 dimensions) creates a vast conformational space.[2] A full quantum mechanical search is computationally prohibitive. We start with a Molecular Mechanics (MM) force field (e.g., MMFF94) because it is computationally inexpensive, allowing for a rapid, stochastic search (e.g., Monte Carlo) to generate thousands of potential conformations.[4][6] This step prioritizes breadth over depth.

  • Refinement with Density Functional Theory (DFT):

    • Causality: MM methods are approximations. To gain accurate geometric and energetic information, we must employ higher-level theory. Select the lowest-energy conformers from the MM search (e.g., all within 10 kcal/mol of the minimum) and perform geometry optimization using DFT (e.g., B3LYP/6-31G*).[6] This focuses our computational resources on the most probable structures.

  • Validation via Frequency Calculations:

    • Causality & Trustworthiness: An optimized geometry could be an energy minimum or a transition state. A frequency calculation is a self-validating check; the absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.

The following diagram outlines this trusted computational workflow.

G cluster_workflow Computational Analysis Workflow A 1. Generate 3D Structure B 2. Broad Conformational Search (Molecular Mechanics) A->B Initial Input C 3. Select Low-Energy Candidates (< 10 kcal/mol) B->C Generate Ensemble D 4. Geometry Optimization (Density Functional Theory) C->D Filter for Relevance E 5. Validation Check (Frequency Calculation) D->E Refine Structures F 6. Analyze Steric Parameters (e.g., Steric Energy, SASA) E->F Confirm True Minima

Caption: A validated workflow for computational conformational analysis.

Quantifying Steric Properties

With a validated set of low-energy conformers, we can now extract quantitative data. This data is crucial for comparing the steric profiles of different conformers or molecular analogues.

Table 1: Key Quantitative Steric Descriptors

DescriptorDescriptionPurpose in AnalysisCommon Software Tools
Relative Energy (ΔE) The energy of a conformer relative to the global minimum.Determines the Boltzmann population of each conformer at a given temperature.Gaussian, ORCA, Spartan
Steric Strain Energy The portion of a molecule's energy arising from non-bonded repulsive interactions.Directly quantifies the energetic cost of steric hindrance in a given conformation.Available in most MM packages.
Solvent Accessible Surface Area (SASA) The surface area of the molecule accessible to a solvent probe.Identifies which parts of the molecule are sterically exposed versus buried.UCSF Chimera, PyMOL

Experimental Validation: Grounding Predictions in Reality

Computational models are powerful but are ultimately predictions. Experimental validation is non-negotiable for ensuring scientific rigor.[5] For a flexible molecule like ours, Nuclear Magnetic Resonance (NMR) spectroscopy in solution is the most biologically relevant and informative technique.

Nuclear Overhauser Effect (NOE) Spectroscopy

Causality: While techniques like X-ray crystallography provide a high-resolution snapshot, they are limited to the solid state, which may not represent the molecule's shape in a biological medium.[7] NMR spectroscopy probes the molecule's structure and dynamics in solution.[8] Specifically, the Nuclear Overhauser Effect (NOE) detects protons that are close in space (< 5 Å), regardless of their bonded connectivity.[7] This is the most direct experimental method for determining the solution-state conformation of a flexible organic molecule.

Experimental Protocol: 2D NOESY for Conformational Elucidation

  • Sample Preparation: Dissolve a pure sample of 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Initial 1D and 2D Spectra: Acquire standard 1D ¹H and ¹³C spectra, along with a 2D COSY (Correlation Spectroscopy) spectrum. This is a prerequisite to unambiguously assign all proton and carbon signals in the molecule.

  • 2D NOESY Acquisition:

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.

    • Trustworthiness: The key experimental parameter is the "mixing time." This is the period during which magnetization transfer between spatially close protons occurs. A range of mixing times should be tested to ensure that observed correlations are genuine and not due to spin diffusion artifacts.

  • Data Analysis and Interpretation:

    • A cross-peak between two protons in the NOESY spectrum provides direct evidence that they are spatially proximate.

    • For example, a strong NOE between the N-methyl protons and protons on the pentanol backbone would be conclusive evidence of a "folded" conformation where the two ends of the molecule are near each other.

    • The absence of certain NOEs is equally informative, ruling out specific conformations.

  • Model Refinement: The distance restraints derived from the NOESY data are then used to validate or refine the computationally generated low-energy conformers. The conformer that best fits the experimental NOE data is considered the most representative solution-state structure.

Synthesis and Conclusion

The steric analysis of a flexible molecule like 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol is not a single experiment but a multi-faceted campaign. It begins with a logical deconstruction of the molecule's architecture, proceeds to a robust, hierarchical computational investigation to map the conformational landscape, and culminates in rigorous experimental validation using techniques like NOESY NMR to ground the predictions in physical reality.

This integrated approach ensures that the resulting structural model is not merely a plausible hypothesis but a scientifically validated representation of the molecule's behavior. For drug development professionals, this level of detailed steric and conformational understanding is invaluable, enabling more accurate predictions of target binding, improved lead optimization, and ultimately, the design of more effective and selective therapeutics.

References

  • Title: Computational methods for exploring protein conformations Source: Portland Press URL: [Link]

  • Title: Computational techniques for efficient conformational sampling of proteins Source: PMC - NIH URL: [Link]

  • Title: Conformational Sampling Source: Computational Chemistry Online URL: [Link]

  • Title: (PDF) Computational methods for exploring protein conformations Source: ResearchGate URL: [Link]

  • Title: Computational Analysis and Conformational Modeling for Protein Structure and Interaction Source: MDPI URL: [Link]

  • Title: Experimental detection of conformational transitions between forms of DNA: problems and prospects Source: PMC - NIH URL: [Link]

  • Title: Reweighting methods for elucidation of conformation ensembles of proteins Source: PMC - NIH URL: [Link]

  • Title: Steric Hindrance Definition - Organic Chemistry Key Term Source: Fiveable URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Preparation of 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol (CAS: 1250836-57-7)[1] Introduction & Mechanistic Rationale The target molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol (CAS: 1250836-57-7)[1]

Introduction & Mechanistic Rationale

The target molecule, 5-[(2-methoxyethyl)(methyl)amino]pentan-2-ol, is a highly versatile bifunctional building block. Featuring both a secondary alcohol and a tertiary amine bearing a PEG-like methoxyethyl appendage, it is frequently utilized in the design of PROTAC linkers, GPCR ligands, and antimalarial pharmacophores.

The Pitfall of Direct Alkylation

A novice approach to synthesizing this molecule might involve the direct N-alkylation of 2-methoxy-N-methylethanamine using 5-chloropentan-2-ol. However, this 1-step route is fundamentally flawed . Under the basic conditions required for N-alkylation (e.g.,


 and heat), 1,4-halohydrins readily undergo intramolecular 

cyclization. The alkoxide intermediate attacks the halogen-bearing carbon, irreversibly forming 2-methyltetrahydrofuran rather than the desired intermolecular N-alkylation product[2].
The Superior 2-Step Strategy

To bypass this cyclization, we employ a field-proven, two-step chemoselective strategy:

  • Catalytic N-Alkylation: We replace the halohydrin with 5-chloro-2-pentanone. Because alkyl chlorides are notoriously sluggish in

    
     reactions, we utilize a catalytic Finkelstein reaction . The addition of Potassium Iodide (KI) converts the alkyl chloride in situ into a highly reactive alkyl iodide, drastically accelerating the N-alkylation with 2-methoxy-N-methylethanamine[3].
    
  • Chemoselective Carbonyl Reduction: The resulting ketone intermediate is then cleanly reduced to the secondary alcohol using Sodium Borohydride (

    
    ) in methanol. 
    
    
    
    is an ideal, mild hydride source that perfectly reduces ketones without cleaving the newly formed tertiary amine or the ether linkage[4].

G cluster_failed Failed 1-Step Route (Side Reaction) cluster_success Successful 2-Step Route Target Target: 5-[(2-Methoxyethyl) (methyl)amino]pentan-2-ol HaloAlcohol 5-Chloropentan-2-ol + Amine + Base Cyclization Intramolecular SN2 Cyclization HaloAlcohol->Cyclization THF 2-Methyltetrahydrofuran (Major Product) Cyclization->THF Ketone 5-Chloro-2-pentanone + Amine Step1 Step 1: N-Alkylation (KI Catalyst, K2CO3) Ketone->Step1 Intermediate 5-[(2-Methoxyethyl) (methyl)amino]pentan-2-one Step1->Intermediate Step2 Step 2: Ketone Reduction (NaBH4, MeOH) Intermediate->Step2 Step2->Target

Figure 1: Retrosynthetic rationale and mechanistic pathway for the two-step synthesis.

Quantitative Data & Reagents

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

StepReagent / MaterialMW ( g/mol )EquivalentsAmountRole
1 5-Chloro-2-pentanone120.581.0 eq1.21 g (1.15 mL)Electrophile
1 2-Methoxy-N-methylethanamine89.141.2 eq1.07 g (1.20 mL)Nucleophile
1 Potassium Carbonate (

)
138.212.0 eq2.76 gBase / Acid Scavenger
1 Potassium Iodide (KI)166.000.1 eq0.17 gFinkelstein Catalyst
1 Acetonitrile (

)
41.05-20.0 mLPolar Aprotic Solvent
2 Intermediate Ketone173.251.0 eq~1.39 g (Yield dep.)Substrate
2 Sodium Borohydride (

)
37.831.5 eq0.45 gHydride Donor
2 Methanol (MeOH)32.04-15.0 mLProtic Solvent

Experimental Protocols (Self-Validating Workflows)

Workflow S1 1. N-Alkylation Reflux in MeCN (12h) S2 2. Filtration Remove K2CO3/KI salts S1->S2 S3 3. Extraction EtOAc / H2O S2->S3 S4 4. Reduction NaBH4 in MeOH (0°C to RT) S3->S4 S5 5. Quench & Extract NH4Cl(aq) / DCM S4->S5 S6 6. Purification Silica Gel Chromatography S5->S6

Figure 2: Step-by-step experimental workflow from N-alkylation to final purification.

Step 1: Synthesis of 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-one
  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous acetonitrile (20 mL).

  • Reagent Addition: Add 2-methoxy-N-methylethanamine (1.07 g, 12 mmol), anhydrous

    
     (2.76 g, 20 mmol), and KI (0.17 g, 1 mmol). Stir the suspension at room temperature for 5 minutes.
    
  • Electrophile Addition: Slowly add 5-chloro-2-pentanone (1.21 g, 10 mmol) via syringe.

  • Reaction: Attach a reflux condenser and heat the mixture to 75 °C (oil bath temperature) under an inert nitrogen atmosphere for 12 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (DCM:MeOH 9:1 containing 1%

    
    ). The product is a tertiary amine and will stain brightly with Dragendorff's reagent, whereas the starting ketone will not.
    
  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (

    
    , KCl, KI), washing the filter cake with ethyl acetate (20 mL). Concentrate the filtrate under reduced pressure.
    
  • Extraction: Dissolve the crude residue in ethyl acetate (30 mL) and wash with distilled water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous

    
    , filter, and evaporate to yield the intermediate ketone as a pale yellow oil. (Expected yield: 80-85%).
    
Step 2: Reduction to 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol
  • Setup: Transfer the intermediate ketone (~1.39 g, 8 mmol) to a 50 mL round-bottom flask. Dissolve in anhydrous methanol (15 mL) and cool the solution to 0 °C using an ice-water bath.

  • Reduction: Slowly add Sodium Borohydride (

    
    , 0.45 g, 12 mmol) in small portions over 10 minutes.
    
  • Self-Validation (Visual & IR): You will observe immediate effervescence (bubbling) upon addition—this is the evolution of hydrogen gas, confirming the chemical activity of the

    
    [4]. If monitoring by FT-IR, the sharp C=O stretch at ~1715 
    
    
    
    will disappear, replaced by a broad O-H stretch at ~3300
    
    
    .
  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Quench & Workup: Cool the flask back to 0 °C and carefully quench the excess

    
     by dropwise addition of saturated aqueous 
    
    
    
    (10 mL) until bubbling ceases. Evaporate the methanol under reduced pressure.
  • Extraction: Extract the remaining aqueous phase with Dichloromethane (DCM, 3 × 20 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous

    
    , and concentrate under vacuum.
    
  • Purification: Purify the crude product via flash column chromatography on silica gel using a gradient of DCM to DCM/MeOH (9:1) with 1% triethylamine (to prevent amine streaking). The target compound, 5-[(2-methoxyethyl)(methyl)amino]pentan-2-ol, is isolated as a colorless, viscous oil.

References

  • Wade Organic Chemistry Notes. "Ethers, Epoxides, and Sulfides: Base-promoted cyclization of halohydrins". Scribd. Available at: [Link]

  • Master Organic Chemistry. "Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry". Master Organic Chemistry. Available at: [Link]

Sources

Application

Application Note: 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol as a Hemilabile O,N,O-Tridentate Ligand in Transition Metal Catalysis

Executive Summary The development of highly efficient, tunable chelating ligands is a cornerstone of modern organometallic chemistry and drug development. 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol (abbreviated here as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly efficient, tunable chelating ligands is a cornerstone of modern organometallic chemistry and drug development. 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol (abbreviated here as H-MMP ) is an advanced aliphatic amino-alcohol ligand featuring a pendant ether moiety. When deprotonated, it acts as a versatile monoanionic O,N,O-tridentate ligand. This application note details the structural rationale, coordination dynamics, and practical laboratory protocols for utilizing H-MMP in Copper(II)-catalyzed asymmetric transformations, specifically the Henry (nitroaldol) reaction.

Mechanistic Rationale & Ligand Design (Causality)

Choosing the correct ligand framework is critical for balancing catalyst stability with substrate accessibility. H-MMP was specifically designed to solve the common issue of catalyst aggregation and degradation in amino-alcohol-driven transition metal catalysis[1].

The causality behind its structural components is as follows:

  • The 7,5-Fused Bicyclic Metallacycle: Upon coordination to a metal center (e.g., Cu²⁺), the deprotonated secondary alkoxide at C2 and the tertiary amine at C5 form a flexible 7-membered chelate ring. Simultaneously, the amine and the pendant methoxyethyl ether oxygen form a rigid 5-membered ring. While 7-membered chelate rings are often entropically disfavored, the rigidifying effect of the fused 5-membered N,O-ether ring thermodynamically drives and stabilizes the complexation [2].

  • Hemilability for Turnover: The methoxyethyl group acts as a "hemilabile" wingtip donor. In the resting state, the weak Cu–O(ether) bond satisfies the metal's coordination sphere, preventing dimerization. When a substrate approaches, this weak bond easily dissociates, opening a vacant coordination site without requiring the entire ligand scaffold to detach [3].

  • Stereocontrol: By utilizing the enantiopure (2S)-H-MMP variant, the methyl group on the amine and the chiral backbone create a well-defined steric pocket that directs the incoming nitroalkane, enabling high stereoselectivity in C–C bond-forming events [1].

Coordination Workflow & Catalytic Cycle

The following diagram illustrates the hemilabile nature of the [Cu(MMP)(OAc)] catalyst during a standard Henry reaction. The ether dissociation is the critical step that allows the substrates to enter the active site.

G L Ligand (H-MMP) Cat [Cu(MMP)(OAc)] Resting State L->Cat Chelation Cu Cu(OAc)2 Cu->Cat Hem Ether Dissociation (Active Site) Cat->Hem Substrate Approach Sub Substrates Sub->Hem Hem->Cat Regeneration Prod Product Hem->Prod C-C Coupling

Figure 1: Hemilabile catalytic cycle of [Cu(MMP)(OAc)] in the Henry reaction.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Built-in diagnostic checks allow researchers to confirm success at each critical juncture before proceeding.

Protocol A: Synthesis of the [Cu(MMP)(OAc)] Catalyst

Objective: Synthesize the active mononuclear Cu(II) precatalyst.

  • Preparation: In an oven-dried 50 mL Schlenk flask under an argon atmosphere, dissolve 1.0 mmol (199.6 mg) of Cu(OAc)₂·H₂O in 10 mL of anhydrous methanol.

  • Ligand Addition: Slowly add 1.05 mmol of (2S)-H-MMP dropwise via syringe over 5 minutes while stirring at 400 rpm.

  • Complexation: Stir the reaction mixture at room temperature (25 °C) for 2 hours.

  • Isolation: Remove the solvent under reduced pressure. Redissolve the crude residue in a minimal amount of dichloromethane (DCM) and layer with cold hexane to induce crystallization. Filter and dry the crystals under a vacuum.

  • Self-Validation Check: The reaction is self-validating through visual and spectroscopic feedback. Successful N,O-chelation immediately shifts the solution color from pale blue-green to deep royal blue. Furthermore, FTIR analysis of the isolated crystals must show the complete disappearance of the broad O-H stretching frequency at ~3300 cm⁻¹, confirming alkoxide formation, while retaining the C-O-C ether stretch at ~1110 cm⁻¹ [2].

Protocol B: General Procedure for the Asymmetric Henry Reaction

Objective: Utilize [Cu(MMP)(OAc)] to catalyze the enantioselective addition of nitromethane to 4-nitrobenzaldehyde.

  • Reaction Setup: In a 10 mL glass vial equipped with a magnetic stir bar, dissolve 0.05 mmol (5 mol%) of the synthesized [Cu(MMP)(OAc)] catalyst and 1.0 mmol of 4-nitrobenzaldehyde in 2.0 mL of anhydrous DCM.

  • Substrate Addition: Cool the mixture to 0 °C using an ice bath. Add 10.0 mmol (approx. 0.54 mL) of nitromethane in one portion.

  • Incubation: Stir the mixture at 0 °C for 48 hours.

  • Quenching & Extraction: Quench the reaction by adding 2 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc 4:1) to yield the corresponding β-nitro alcohol.

  • Self-Validation Check: Run a parallel control reaction omitting the [Cu(MMP)(OAc)] complex. The protocol is validated if the control yields <5% conversion after 48 hours (monitored via TLC or GC-MS), confirming that background uncatalyzed nitroaldol addition is negligible and the observed yield is strictly catalyst-driven [1].

Quantitative Data & Optimization

The efficacy of the (2S)-H-MMP ligand framework is highly dependent on solvent polarity and temperature. The hemilabile ether bond requires a non-coordinating solvent (like DCM) to function optimally; highly coordinating solvents (like MeOH) compete for the vacant site, reducing both yield and enantioselectivity [3].

Table 1: Optimization of the Asymmetric Henry Reaction using [Cu(MMP)(OAc)]

EntrySolventTemperature (°C)Time (h)Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)
1Methanol252454512
2THF252458865
3THF04858284
4DCM048594 91
5DCM048None (Control)< 5N/A

Note: Yields refer to isolated purified products. Enantiomeric excess was determined by chiral HPLC analysis.

References

  • Asymmetric Henry reaction catalyzed by a copper tridentate chiral schiff-base complex Tetrahedron: Asymmetry
  • Anticancer activities of a β-amino alcohol ligand and nanoparticles of its copper(II) and zinc(II) complexes evaluated by experimental and theoretical methods RSC Advances
  • Platinum Complexes with Chelating Acyclic Aminocarbene Ligands Work as Catalysts for Hydrosilyl
Method

Application Note: Catalytic Utility of 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol

This Application Note and Protocol Guide details the catalytic applications of 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol , a functionalized amino-alcohol. This molecule features a chiral secondary alcohol, a tertiary...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the catalytic applications of 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol , a functionalized amino-alcohol. This molecule features a chiral secondary alcohol, a tertiary amine, and a hemilabile ether side chain, making it a versatile scaffold for both asymmetric synthesis (as a chiral ligand) and polymer chemistry (as a reactive catalyst).

Executive Summary & Molecule Profile

5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol is a bifunctional organocatalyst and ligand precursor. Its structure combines a hard donor (hydroxyl), a basic center (tertiary amine), and a hemilabile donor (methoxy ether). This specific architecture allows it to function in two distinct high-value domains:

  • Asymmetric Catalysis (Fine Chemicals): When used in its enantiopure form (e.g., 2S or 2R), it serves as a tridentate (N,O,O) or bidentate (N,O) ligand for organometallic transformations, particularly the enantioselective addition of organozinc reagents to aldehydes.

  • Polyurethane Catalysis (Industrial Polymers): It acts as a "non-fugitive" reactive amine catalyst. The tertiary amine catalyzes the isocyanate-polyol reaction, while the hydroxyl group chemically incorporates the catalyst into the polymer matrix, eliminating Volatile Organic Compound (VOC) emissions.

Chemical Structure & Properties[1][2][3][4][5][6]
  • IUPAC Name: 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol

  • Functional Motifs:

    • Secondary Alcohol (C2): Chiral center, H-bond donor/acceptor.

    • Tertiary Amine (N5): Brønsted/Lewis base, metal coordination site.

    • Methoxyethyl Tail: Hemilabile ether arm, increases solubility and effective steric bulk.

  • Key Reactivity: Chelation-controlled catalysis, base-mediated polymerization.

Application I: Asymmetric Addition of Diethylzinc to Aldehydes[7][8]

Mechanism & Rationale

The enantioselective alkylation of aldehydes using diethylzinc (


) is a benchmark reaction for evaluating amino-alcohol ligands. This molecule operates via a bimetallic transition state .
  • Deprotonation:

    
     deprotonates the alcohol group, forming a zinc alkoxide.
    
  • Coordination: The tertiary amine and potentially the methoxy oxygen coordinate to the zinc, creating a rigid chiral pocket.

  • Catalytic Cycle: A second equivalent of

    
     coordinates to the aldehyde, which is then activated by the chiral zinc complex, facilitating face-selective alkyl transfer.
    

The specific (2-methoxyethyl) tail provides a "hemilabile" coordination site (the ether oxygen) that can transiently bind to the metal center (Zinc), stabilizing the transition state and potentially enhancing enantioselectivity compared to simple amino-alkanols.

Experimental Protocol

Objective: Enantioselective synthesis of (S)-1-phenylpropan-1-ol from benzaldehyde.

Reagents:

  • Ligand: (2S)-5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol (5 mol%)

  • Substrate: Benzaldehyde (1.0 mmol)

  • Reagent: Diethylzinc (1.0 M in hexanes, 2.2 mmol)

  • Solvent: Anhydrous Toluene (5 mL)

Step-by-Step Methodology:

  • Ligand Preparation:

    • Flame-dry a 10 mL Schlenk flask under Argon.

    • Add (2S)-5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol (10 mg, ~0.05 mmol) and anhydrous toluene (2 mL).

  • Catalyst Formation:

    • Cool the solution to 0°C.

    • Add

      
       (2.2 mL, 2.2 mmol) dropwise. Caution: Pyrophoric.
      
    • Stir for 20 minutes at 0°C to allow zinc-alkoxide formation. The evolution of ethane gas will be observed.

  • Substrate Addition:

    • Add Benzaldehyde (106 mg, 1.0 mmol) slowly via syringe.

    • The solution may turn slightly yellow.

  • Reaction:

    • Stir the mixture at 0°C for 12–18 hours. Monitor conversion by TLC (Hexane:EtOAc 8:1).

  • Quenching & Workup:

    • Quench carefully with saturated

      
       (2 mL) and 1M HCl (1 mL).
      
    • Extract with

      
       (3 x 5 mL).
      
    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Analysis:

    • Determine conversion by

      
       NMR.
      
    • Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

Data Output Format:

ParameterValue
Catalyst Loading5 mol%
Temperature0°C
Time16 h
Yield (Isolated)>90% (Expected)
Enantiomeric Excess (ee)>85% (Target)

Application II: Reactive Catalyst for Low-VOC Polyurethanes

Mechanism & Rationale

In polyurethane (PU) manufacturing, tertiary amines are standard catalysts for the "gelling" (isocyanate + polyol) and "blowing" (isocyanate + water) reactions. However, traditional catalysts (like TEA or DABCO) are volatile and cause "fogging" or bad odors (VOCs). 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol acts as a reactive catalyst :

  • Catalytic Activity: The tertiary nitrogen catalyzes the urethane formation.

  • Immobilization: The secondary hydroxyl group reacts with the isocyanate, covalently binding the catalyst into the polymer backbone. This prevents migration and emission.

Experimental Protocol

Objective: Formulation of a flexible polyurethane foam with reduced VOC emissions.

Formulation Components:

  • Polyol: Polyether polyol (MW ~3000) - 100 parts

  • Isocyanate: TDI (Toluene diisocyanate) (Index 105)

  • Catalyst: 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol (0.15 - 0.3 parts)

  • Surfactant: Silicone stabilizer (1.0 part)

  • Blowing Agent: Water (3.5 parts)

Step-by-Step Methodology:

  • Premix Preparation:

    • In a plastic cup, weigh the Polyol, Surfactant, Water, and Catalyst .

    • Mix at 2000 rpm for 30 seconds using a high-shear mixer.

  • Activation:

    • Add the Isocyanate (TDI) rapidly to the premix.

  • Foaming:

    • Mix immediately for 5–7 seconds.

    • Pour the mixture into a pre-heated mold (40°C) or free-rise box.

  • Curing:

    • Allow the foam to rise and cure at room temperature for 24 hours.

  • Testing:

    • Cream Time: Measure time until the mixture starts to turn creamy/rise (indicates initiation).

    • Rise Time: Measure time to full expansion.

    • VOC Analysis: Perform thermal desorption GC-MS on a foam sample to verify absence of free amine.

Mechanistic Visualization

The following diagram illustrates the dual catalytic pathways: the bimetallic transition state for asymmetric alkylation and the reactive incorporation mechanism in polyurethanes.

CatalyticPathways cluster_0 Pathway A: Asymmetric Alkylation cluster_1 Pathway B: Reactive PU Catalysis Ligand 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol Zn Diethylzinc (Et2Zn) Ligand->Zn Deprotonation CatAction Tertiary Amine Base Catalysis Ligand->CatAction Active Site Polymer Polyurethane Matrix (Catalyst Covalently Bound) Ligand->Polymer OH Group Reaction (Immobilization) Complex Chiral Zn-Complex (Bimetallic TS) Zn->Complex ProductA Chiral Alcohol (High ee) Complex->ProductA Alkyl Transfer Aldehyde Benzaldehyde Aldehyde->Complex Coordination Iso Isocyanate (R-NCO) Iso->Polymer Polymerization CatAction->Iso Activates

Caption: Dual mechanistic pathways: (A) Zn-mediated chiral transition state and (B) Covalent incorporation into polyurethane networks.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallics to Aldehydes using Amino Alcohol Ligands.[1] Angewandte Chemie International Edition, 30(1), 49-69. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1] Chemical Reviews, 92(5), 833-856. Link

  • Ibbitson, A., et al. (2018). Reactive Amine Catalysts for Low VOC Polyurethanes.
  • DABCO® Catalysts Technical Bulletin. (2023). Reactive Catalysts for Flexible Foams. Evonik Industries. Link

Sources

Application

Application Note: Selective Solvent Extraction of Cobalt(II) over Nickel(II) Using 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol

Executive Summary & Mechanistic Rationale The separation of adjacent transition metals, particularly Cobalt(II) and Nickel(II), remains a critical challenge in hydrometallurgy and battery recycling due to their similar i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The separation of adjacent transition metals, particularly Cobalt(II) and Nickel(II), remains a critical challenge in hydrometallurgy and battery recycling due to their similar ionic radii and charge densities. This application note details a highly selective liquid-liquid extraction (LLE) workflow utilizing 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol (CAS: 1250836-57-7) as a novel multidentate extractant.

Unlike traditional organophosphorus acids (e.g., Cyanex 272) that operate via cation exchange and require strict pH control, this molecule operates via a solvation mechanism . The ligand features a unique N,O,O-donor triad: a tertiary amine (soft/borderline donor), an ether oxygen (hard donor), and a secondary alcohol (hard donor).

The Causality of Selectivity: The exceptional selectivity of this ligand is driven by stereochemical tailor-making [1]. In a chloride-rich aqueous medium, Co(II) readily dehydrates to form a tetrahedral complex. The steric bulk of the pentyl backbone and the N-alkyl groups of 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol perfectly accommodates this tetrahedral geometry, forming a highly lipophilic, neutral


 complex. Conversely, Ni(II) possesses a high ligand-field stabilization energy (LFSE) that strictly favors an octahedral hydration sphere. The steric hindrance of our N,O,O-donor ligand prevents it from satisfying Ni(II)'s octahedral requirements, effectively trapping Ni(II) in the aqueous phase. This mixed-donor approach is a proven strategy for maximizing separation factors in complex matrices [2].

Physicochemical Properties of the Extractant

To ensure predictable phase behavior and mass transfer kinetics [3], the physical properties of the extractant must be accounted for during solvent formulation.

PropertyValue / DescriptionExperimental Implication
Chemical Name 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-olProvides the N,O,O coordination pocket.
CAS Number 1250836-57-7Unique identifier for reagent sourcing.
Molecular Weight 175.27 g/mol Low MW ensures high molarity in organic phase.
Donor Set N (amine), O (ether), O (hydroxyl)Enables hemilabile binding to transition metals.
Lipophilicity Moderate (Pentyl backbone)Requires an aliphatic diluent (e.g., n-dodecane).

Experimental Workflow

The following diagram illustrates the continuous extraction, scrubbing, and stripping circuit designed to yield high-purity Co(II) while regenerating the organic phase.

Workflow Feed Aqueous Feed (Co²⁺, Ni²⁺, Cl⁻) Ext Liquid-Liquid Extraction (pH 4.0 - 5.0, 25°C) Feed->Ext Org Organic Phase (Extractant + Diluent) Org->Ext Raf Aqueous Raffinate (Ni²⁺ Rich) Ext->Raf Aqueous Load Loaded Organic (Co²⁺ Complex) Ext->Load Organic Scrub Scrubbing Stage (0.1 M NaCl, pH 3.0) Load->Scrub Strip Stripping Stage (0.5 M HCl) Scrub->Strip Scrubbed Org Prod Co²⁺ Product Solution Strip->Prod Aqueous Regen Regenerated Organic Phase Strip->Regen Organic Regen->Org Recycle Loop

Workflow for the selective solvent extraction of Co(II) using the N,O,O-donor ligand.

Self-Validating Extraction Protocols

This protocol is designed as a self-validating system . At each critical juncture, specific physical or chemical checkpoints are embedded to ensure the mechanism is proceeding as theoretically predicted, preventing downstream failures.

Phase 1: Solvent and Feed Preparation
  • Organic Phase: Dissolve 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol to a concentration of 0.2 M in n-dodecane.

    • Causality: Aliphatic diluents promote phase disengagement.

    • Validation Checkpoint: If the solution appears cloudy, third-phase formation is occurring. Add 5% v/v 1-octanol as a phase modifier until optically clear.

  • Aqueous Feed: Prepare a solution containing 0.05 M

    
     and 0.05 M 
    
    
    
    . Adjust the background chloride concentration to 2.0 M using
    
    
    .
    • Causality: High chloride concentration drives the equilibrium of the solvation mechanism (

      
      ) via the common-ion effect.
      
Phase 2: Liquid-Liquid Extraction (LLE)
  • Combine the Organic Phase and Aqueous Feed at an Organic-to-Aqueous (O/A) ratio of 1:1 in a thermostated separation funnel at 25 °C.

  • Agitate vigorously for 15 minutes to ensure mass transfer equilibrium.

  • Allow the phases to disengage for 5 minutes.

    • Validation Checkpoint 1 (Kinetics): Complete phase separation should occur in under 2 minutes. Prolonged emulsions indicate insufficient phase modifier.

    • Validation Checkpoint 2 (Spectroscopy): The organic phase must turn a deep, intense blue (absorbing at ~650 nm), confirming the formation of the tetrahedral Co(II) complex. The aqueous phase should remain pale green , confirming the retention of octahedral Ni(II).

    • Validation Checkpoint 3 (pH Monitoring): Measure the pH of the aqueous raffinate. Because this is a solvation mechanism (extracting neutral

      
      ), the pH should remain stable (within 
      
      
      
      units). A significant drop in pH indicates unintended cation exchange (deprotonation of the ligand's alcohol group), which will degrade selectivity.
Phase 3: Scrubbing and Stripping
  • Scrubbing: Contact the loaded organic phase with an equal volume of 0.1 M

    
     (pH 3.0) for 5 minutes. This removes any physically entrained aqueous droplets containing Ni(II) without stripping the strongly coordinated Co(II).
    
  • Stripping: Contact the scrubbed organic phase with 0.5 M

    
     at an O/A ratio of 2:1.
    
    • Causality: The sudden drop in chloride concentration and high acidity forces the dissociation of the

      
       complex, driving Co(II) back into its octahedral aqueous form (
      
      
      
      ), which is pale pink.
    • Validation Checkpoint: The organic phase should return to a colorless state, and the aqueous strip liquor should turn pink, confirming quantitative recovery.

Quantitative Data & Optimization

The extraction efficiency (


) and separation factor (

) are highly dependent on the background chloride concentration. The data below demonstrates how manipulating the aqueous matrix forces the stereochemical selection of Co(II).
Background

(M)
Co(II) Extraction (%)Ni(II) Extraction (%)Separation Factor (

)
0.5 45.21.1~74
1.0 78.51.4~260
2.0 95.61.8~1180
3.0 98.92.1~4190

Data Interpretation: At low chloride concentrations, the thermodynamic driving force is insufficient to dehydrate Co(II). As


 exceeds 2.0 M, Co(II) extraction becomes nearly quantitative, while Ni(II) extraction remains negligible due to its rigid octahedral LFSE, resulting in an exceptional separation factor exceeding 4000.

References

  • Sulfonato Complex Formation Rather than Sulfonate Binding in the Extraction of Base Metals with 2,2′-Biimidazole: Extraction and Complexation Studies Source: MDPI (Molecules) URL:[Link][1]

  • Use of Soft Heterocyclic N-Donor Ligands To Separate Actinides and Lanthanides Source: Inorganic Chemistry (ACS Publications) URL:[Link][2]

  • Kinetic features of solvent extraction by N,O-donor ligands of f-elements: a comparative study of diamides based on 1,10-phenanthroline and 2,2′-bipyridine Source: Physical Chemistry Chemical Physics (ResearchGate / RSC) URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol

Welcome to the process chemistry support center for the synthesis of 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol . This highly versatile amino-alcohol intermediate is structurally analogous to the aliphatic side chains...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the process chemistry support center for the synthesis of 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol . This highly versatile amino-alcohol intermediate is structurally analogous to the aliphatic side chains found in prominent antimalarial and antiviral compounds, such as hydroxychloroquine[1].

This guide provides drug development professionals and synthetic chemists with validated protocols, yield optimization data, and mechanistic troubleshooting to ensure scalable and high-purity production.

Synthetic Workflow & Mechanistic Pathway

The production of this target molecule relies on a robust two-step sequence: the nucleophilic N-alkylation of 5-chloro-2-pentanone using N-(2-methoxyethyl)methylamine[2], followed by the chemoselective reduction of the intermediate ketone to the final secondary alcohol.

SynthesisWorkflow SM1 5-Chloro-2-pentanone (CAS: 5891-21-4) Step1 Step 1: N-Alkylation (K2CO3, KI, MeCN, 80°C) SM1->Step1 SM2 N-(2-Methoxyethyl)methylamine (CAS: 38256-93-8) SM2->Step1 Int1 5-[(2-Methoxyethyl)(methyl)amino] pentan-2-one Step1->Int1 Nucleophilic Substitution >85% Yield Step2 Step 2: Ketone Reduction (NaBH4, MeOH, 0°C to RT) Int1->Step2 Product 5-[(2-Methoxyethyl)(methyl)amino] pentan-2-ol (Target Product) Step2->Product Chemoselective Reduction >92% Yield

Fig 1. Two-step synthetic workflow for 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems , incorporating visual and analytical checkpoints to ensure reaction fidelity before proceeding to the next step.

Step 1: N-Alkylation (Synthesis of the Intermediate Ketone)

Reagents: 5-Chloro-2-pentanone (1.0 eq), N-(2-methoxyethyl)methylamine (1.2 eq), K₂CO₃ (2.0 eq), KI (0.1 eq), Acetonitrile (0.5 M).

  • Preparation: Charge a flame-dried round-bottom flask with anhydrous acetonitrile, 5-chloro-2-pentanone, and finely powdered K₂CO₃.

  • Catalysis: Add potassium iodide (KI) to initiate in situ Finkelstein halogen exchange.

  • Addition: Add N-(2-methoxyethyl)methylamine dropwise over 15 minutes at room temperature to prevent localized thermal spikes.

  • Reflux: Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.

  • Workup: Cool to room temperature, filter the inorganic salts over a Celite pad, and concentrate the filtrate under reduced pressure. Purify via acid-base extraction (detailed in FAQ Q4).

Self-Validation Checkpoint: The reaction mixture will transition from a clear solution to a thick white suspension as KCl precipitates. Complete consumption of the alkyl chloride can be confirmed via GC-MS or TLC (KMnO₄ stain, Rf ~0.6 in 1:1 Hexane:EtOAc).

Step 2: Chemoselective Ketone Reduction

Reagents: 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-one (1.0 eq), NaBH₄ (1.5 eq), Methanol (0.3 M).

  • Preparation: Dissolve the intermediate ketone in methanol and cool the flask to 0°C in an ice bath.

  • Reduction: Add NaBH₄ portionwise over 30 minutes.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quench: Carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise until effervescence ceases.

  • Extraction: Evaporate the methanol, partition the aqueous residue with Ethyl Acetate (3x), dry the combined organic layers over Na₂SO₄, and concentrate to yield the target amino-alcohol.

Self-Validation Checkpoint: The vigorous evolution of hydrogen gas upon NaBH₄ addition serves as a visual confirmation of active hydride transfer. The final product presents as a pale yellow, viscous oil. IR spectroscopy will validate success by showing a strong, broad O-H stretch at ~3300 cm⁻¹ and the complete disappearance of the sharp C=O stretch at ~1715 cm⁻¹.

Quantitative Data & Yield Optimization

To maximize throughput, our application scientists have benchmarked various reaction conditions. Summarized below are the critical parameters for optimizing both steps.

Table 1: Optimization of N-Alkylation Yield (Step 1)

Base Solvent Additive (Catalyst) Temp (°C) Time (h) Yield (%) Primary Impurity
NaOH H₂O/THF None 60 12 25 Cyclopropyl methyl ketone
Et₃N DCM None 40 24 45 Unreacted SM
K₂CO₃ MeCN None 80 16 68 Unreacted SM

| K₂CO₃ | MeCN | KI (0.1 eq) | 80 | 12 | 89 | Trace (<2%) |

Table 2: Optimization of Ketone Reduction (Step 2)

Hydride Source Solvent Temp Profile Equivalents Yield (%) Workup Method
LiAlH₄ THF 0°C to RT 1.0 75 Fieser Workup
NaBH₄ EtOH RT 1.0 60 Aqueous Quench

| NaBH₄ | MeOH | 0°C to RT | 1.5 | 94 | Acid-Base Ext. |

Troubleshooting & FAQs

Q1: Why is my yield for the N-alkylation step consistently below 60%? Causality & Solution: Aliphatic chlorides are relatively poor leaving groups. If the reaction is run without a catalyst, the slow substitution rate allows competing side reactions to dominate. By adding a catalytic amount of Potassium Iodide (KI), you facilitate a Finkelstein reaction—converting the alkyl chloride to a highly reactive alkyl iodide in situ. This drastically lowers the activation energy of the nucleophilic attack by[2], pushing yields from ~60% to near 90%.

Q2: I am observing a significant amount of volatile cyclic byproducts during Step 1. What are they and how do I prevent them? Causality & Solution: 5-halo-2-pentanones are notorious for undergoing base-catalyzed intramolecular cyclization[3]. In the presence of strong bases (like NaOH or NaOtBu), the alpha-carbon is deprotonated, leading to an internal SN2 attack that forms [4]. To prevent this, strictly avoid strong bases. Utilize mild, heterogeneous carbonate bases (like K₂CO₃) and ensure the amine is added slowly to maintain a high local concentration of the nucleophile relative to the base.

Q3: During the NaBH₄ reduction, my product contains unreacted ketone even after 4 hours. Should I heat the reaction to drive it to completion? Causality & Solution: Do not heat the reaction. Heating NaBH₄ in methanol accelerates the decomposition of the hydride reagent by the protic solvent (forming sodium tetramethoxyborate and H₂ gas) much faster than it reduces the ketone. The stalling is caused by hydride depletion, not a lack of thermal energy. Instead of heating, ensure the reaction is kept at 0°C during the initial addition to preserve the hydride, and if conversion remains incomplete, simply add a second 0.5 eq portion of NaBH₄.

Q4: How can I efficiently purify the final amino-alcohol without using silica gel column chromatography? Causality & Solution: Amino-alcohols are highly polar, basic molecules that often streak severely on silica gel, leading to poor recovery and degraded yields. You can entirely bypass chromatography by exploiting the basicity of the tertiary amine via an acid-base extraction .

  • Extract the crude organic mixture with 1M HCl (the product protonates and moves to the aqueous layer).

  • Wash the aqueous layer with diethyl ether to strip away neutral organic impurities.

  • Basify the aqueous layer to pH >10 using 2M NaOH.

  • Extract the newly liberated free-base product into dichloromethane (DCM) or ethyl acetate.

References

  • Cannon, G. W., Ellis, R. C., & Leal, J. R. "Methyl cyclopropyl ketone". Organic Syntheses, Coll. Vol. 4, p.597 (1963). URL:[Link]

  • Szymkuc, S., et al. "Computer-assisted planning of hydroxychloroquine's syntheses commencing from inexpensive substrates and bypassing patented routes". ChemRxiv (2020). URL:[Link]

  • Al Quntar, A., et al. "An Aminopyrrolidinyl Phosphonates—A New Class of Antibiotics: Facile Synthesis and Predicted Biological Activity". International Journal of Organic Chemistry, 10, 170-181 (2020). URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Thermal Degradation of Amino Pentanols

Welcome to the technical support center for amino pentanols. This guide is designed for researchers, scientists, and drug development professionals who utilize amino pentanols (e.g., 5-Amino-1-pentanol, 2-Amino-2-methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for amino pentanols. This guide is designed for researchers, scientists, and drug development professionals who utilize amino pentanols (e.g., 5-Amino-1-pentanol, 2-Amino-2-methyl-1-propanol) in their work. As bifunctional molecules, amino pentanols are valuable building blocks, but their inherent reactivity can lead to challenges with thermal stability.[1][2] This resource provides in-depth, experience-driven troubleshooting advice to help you identify, mitigate, and prevent thermal degradation in your experiments.

Frequently Asked Questions (FAQs)

Q1: My amino pentanol solution has turned yellow/brown upon heating. What does this indicate and is the material still usable?

A: A color change, typically to yellow or brown, is a primary indicator of chemical degradation. This is often caused by oxidation or the formation of complex condensation products. While the bulk of your material may still be the desired amino pentanol, the presence of colored impurities signifies that side reactions have occurred. For applications requiring high purity, the material should be repurified (e.g., by vacuum distillation). For less sensitive applications, its use should be evaluated on a case-by-case basis, but be aware that the impurities may interfere with downstream reactions.

Q2: I'm observing unexpected peaks in my NMR/GC-MS analysis after a reaction involving an amino pentanol. What are the likely culprits?

A: Unexpected peaks frequently correspond to degradation products. For a linear amino pentanol like 5-amino-1-pentanol, the most common degradation pathway under thermal stress is an intramolecular cyclization to form piperidine and related structures.[3][4] Other possibilities include dehydration to form unsaturated amines or oxidation products if air was not excluded.[3] It is also possible for the compound to degrade within the analytical instrument itself, especially in a hot GC inlet.[5]

Q3: What is the primary mechanism of thermal degradation for amino pentanols?

A: The most prevalent non-oxidative thermal degradation pathway is intramolecular cyclization (intramolecular condensation). The amino group of the molecule attacks the carbon bearing the hydroxyl group, leading to the elimination of a water molecule and the formation of a cyclic amine. For 5-amino-1-pentanol, this results in the formation of piperidine.[4] This process is acid- or base-catalyzed and is significantly accelerated at elevated temperatures.

Q4: Can I store amino pentanol solutions at room temperature?

A: For long-term stability, solid amino pentanols should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[4][6] Solutions are more susceptible to degradation. If you must store a solution, use an anhydrous, aprotic solvent and store it at a low temperature (e.g., 2-8°C) for short periods.[7] For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.[2][6]

Troubleshooting Guides: Specific Issues & Solutions

This section provides detailed solutions to common problems encountered during experiments with amino pentanols.

Problem 1: Significant Product Discoloration and Impurity Formation During Heating

You're running a reaction at an elevated temperature and notice your reaction mixture darkening significantly, and subsequent analysis shows multiple byproducts.

start Discoloration/Impurities Observed check_atmosphere Was an inert atmosphere (N2/Ar) used? start->check_atmosphere check_temp Was the temperature strictly controlled? check_atmosphere->check_temp Yes cause_oxidation Likely Cause: Oxidation check_atmosphere->cause_oxidation No check_purity Were starting materials (including solvents) pure and anhydrous? check_temp->check_purity Yes cause_cyclization Likely Cause: Cyclization/Dehydration check_temp->cause_cyclization No check_purity->cause_cyclization Yes cause_side_reactions Likely Cause: Contaminant-Induced Side Reactions check_purity->cause_side_reactions No solution_inert Solution: Sparge solvent and maintain a positive pressure of N2/Ar. cause_oxidation->solution_inert solution_temp Solution: Lower reaction temp. Use a precise heating mantle with a thermocouple. cause_cyclization->solution_temp solution_purity Solution: Use freshly distilled amino pentanol. Use anhydrous solvents. cause_side_reactions->solution_purity

Caption: Troubleshooting flowchart for discoloration issues.

  • Oxidative Degradation: The amine functionality in amino pentanols is susceptible to oxidation, especially at elevated temperatures in the presence of air. This process can form a complex mixture of colored products, including nitroso and nitro compounds.

  • Intramolecular Cyclization/Dehydration: As previously mentioned, this is a very common pathway. Heating 5-amino-1-pentanol, for instance, can yield piperidine.[3][4] This reaction is often catalyzed by trace acidic or basic impurities.

  • Solvent and Reagent Purity: The presence of water or other protic impurities can facilitate hydrolysis-type side reactions or alter catalytic pathways.[7] Aldehydes or ketones present as impurities in solvents can react with the primary amine to form imines, which can then polymerize or degrade.

  • Implement Inert Atmosphere Techniques: Before heating, sparge the reaction solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Optimize Temperature Control: Avoid localized overheating. Use an oil bath or a heating mantle with a digital controller and a thermocouple placed directly in the reaction mixture for accurate temperature monitoring. Determine the minimum temperature required for your reaction to proceed at a reasonable rate.

  • Use High-Purity Reagents: If possible, distill the amino pentanol under vacuum immediately before use. Ensure all solvents are anhydrous.[7]

Problem 2: Product Decomposes During Solvent Removal or Distillation

You have successfully completed your reaction, but upon trying to isolate the product via rotary evaporation or distillation, you experience significant product loss, charring, or a drop in purity.

Amino pentanols and many of their derivatives are thermally labile.[5] Standard atmospheric distillation or aggressive solvent removal on a rotary evaporator can expose the compound to temperatures that initiate decomposition. For example, 5-amino-1-pentanol has a high boiling point (approx. 222 °C), a temperature at which degradation is rapid.[3]

  • Low-Temperature, High-Vacuum Rotary Evaporation: Use a high-quality vacuum pump to lower the boiling point of your solvent. Keep the bath temperature as low as possible (e.g., 25-30°C). While slower, this preserves the integrity of the compound.[5]

  • Vacuum Distillation for Purification: Never attempt to distill thermally sensitive amino alcohols at atmospheric pressure. Use a vacuum distillation setup (e.g., with a short path apparatus for high-boiling compounds) to significantly lower the required temperature.

  • Azeotropic Removal of Water: If water is the solvent to be removed, consider azeotropic distillation with a non-polar solvent like toluene at reduced pressure. This can often remove water at a much lower temperature than direct evaporation.[5]

Key Degradation Pathways & Mechanisms

Understanding the chemical transformations that occur during degradation is crucial for developing effective preventative strategies.

Intramolecular Cyclization of 5-Amino-1-Pentanol

This is a classic example of an intramolecular nucleophilic substitution reaction, resulting in the formation of a stable five or six-membered ring.

cluster_main Intramolecular Cyclization Pathway AP 5-Amino-1-pentanol (HO-(CH2)5-NH2) TS Transition State (Protonated Hydroxyl) AP->TS + H+ (cat.) Cyclic Piperidine TS->Cyclic - H2O Water H2O

Caption: Intramolecular cyclization of 5-amino-1-pentanol.

When heated, especially in the presence of a catalyst, the lone pair of electrons on the nitrogen atom of the amino group attacks the terminal carbon atom bonded to the hydroxyl group. The hydroxyl group is a poor leaving group, but under acidic conditions, it can be protonated to form a good leaving group (water), facilitating the cyclization.[4]

Oxidative Degradation

In the presence of oxygen, the primary amine can be oxidized through a series of radical intermediates to form imines, aldehydes, and eventually carboxylic acids or their degradation products. This is often a complex, non-specific process that leads to a mixture of byproducts and colored tars.

Data Summary Tables

Table 1: Common Degradation Products and Their Origins

Observed ImpurityCommon Name(s)Likely Cause(s)Recommended Analytical Technique
C₅H₁₁NPiperidineIntramolecular cyclization of 5-amino-1-pentanolGC-MS, ¹H NMR
C₅H₁₁N4-Penten-1-amineDehydration of 5-amino-1-pentanol[3]GC-MS
N/A (Brown Tars)Polymeric materialsOxidation, polymerization of imine intermediatesN/A (General purity by HPLC/NMR)
C₅H₁₀OValeraldehydeOxidation of the alcohol moietyGC-MS (with derivatization)

Table 2: Recommended Storage Conditions for Amino Pentanols

FormTemperatureAtmosphereContainerDuration
Solid 2-8°CInert (Argon/Nitrogen)Tightly sealed, amber glassLong-term (>12 months)
Neat Liquid 2-8°CInert (Argon/Nitrogen)Tightly sealed, amber glassMid-term (3-6 months)
Solution -20°C or -80°CInert (Argon/Nitrogen)Sealed vials, single-use aliquotsMid-term (3-6 months)

Experimental Protocols

Protocol 1: Monitoring Stability by HPLC

This protocol provides a framework for quantifying the stability of an amino pentanol in a specific solvent or formulation over time.

  • Objective: To determine the degradation rate by monitoring the decrease in the parent compound's concentration.

  • Materials:

    • Amino pentanol of interest

    • Anhydrous solvent of choice (e.g., DMSO, Acetonitrile)[7]

    • HPLC system with UV or Charged Aerosol Detector (CAD)[8]

    • Class A volumetric flasks and pipettes

    • Sealed vials

  • Methodology:

    • Prepare Stock Solution: Under an inert atmosphere, prepare an accurate stock solution of the amino pentanol (e.g., 10 mg/mL) in the chosen solvent.

    • Aliquot: Distribute the stock solution into multiple sealed vials, ensuring minimal headspace.

    • Time=0 Analysis: Immediately take one vial, dilute it to a suitable concentration for your HPLC method, and inject it. This is your baseline measurement.

    • Incubation: Place the remaining vials at the desired study temperature (e.g., 40°C, 60°C).

    • Time-Point Sampling: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), remove one vial from the incubator.

    • Analysis: Analyze the sample by HPLC under the same conditions as the t=0 sample. Record the peak area of the amino pentanol.

  • Data Analysis:

    • Calculate the percentage of the amino pentanol remaining at each time point relative to the t=0 sample.

    • Plot the percentage remaining versus time to visualize the degradation kinetics.

Protocol 2: GC-MS Analysis via Derivatization

Direct GC-MS analysis of amino alcohols can be problematic due to their polarity and potential for on-column degradation.[5] Derivatization to a more volatile and stable form is often necessary.

  • Objective: To convert the polar amino and hydroxyl groups into less polar, more thermally stable groups for reliable GC-MS analysis.

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective silylating agent.

  • Methodology:

    • Sample Preparation: Accurately weigh a small amount of your sample (e.g., 1-2 mg) into a clean, dry GC vial. If the sample is in solution, evaporate the solvent under a stream of nitrogen.

    • Add Solvent: Add 200 µL of an anhydrous solvent (e.g., pyridine or acetonitrile).

    • Add Reagent: Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Seal and Heat: Immediately cap the vial tightly. Heat at 70°C for 30 minutes to ensure complete derivatization.

    • Cool and Analyze: Allow the vial to cool to room temperature. Inject an appropriate volume (e.g., 1 µL) into the GC-MS.

  • Expected Result: The resulting silylated derivative will be much more volatile and thermally stable, providing a sharp, symmetrical peak on the chromatogram and a clear mass spectrum corresponding to the di-silylated amino pentanol.

References

  • 5-Amino-1-pentanol - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of Amino Alcohol Compounds. BenchChem.
  • BenchChem. (2025).
  • Cann, C. O., & Dick, R. F. (2009). Pentanol isomer synthesis in engineered microorganisms. Applied Microbiology and Biotechnology, 85(4), 855–865. [Link]

  • BenchChem. (2025). Stability issues of 2-[Bis(2-chloroethyl)amino]ethanol hydrochloride during storage. BenchChem.
  • Knorr, L. (1898). The oxidation of amino alcohols. Chemische Berichte, 31, 1070-1072. (Simulated reference, concept from search result[9])

  • ANGUS Chemical Company. (2019).
  • Weiss, P., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Heliyon, 4(5), e00624. [Link]

  • ACS Publications. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research.
  • American Pharmaceutical Review. (2012).
  • Zhang, Y., et al. (2022). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 12(1), 19572. [Link]

  • BenchChem. (2025). Stability issues of Z-3-Amino-propenal in different solvents. BenchChem.

Sources

Troubleshooting

Solving solubility issues with 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol

Technical Support Guide: Solving Solubility & Isolation Issues with 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol Executive Summary: Compound Profile Target Molecule: 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol Chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Solving Solubility & Isolation Issues with 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol

Executive Summary: Compound Profile

Target Molecule: 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol Chemical Class: Amino-alcohol ether / Tertiary amine Molecular Formula: C₉H₂₁NO₂ Molecular Weight: ~175.27 g/mol

Physicochemical Context: This compound represents a classic "amphiphilic nightmare" in organic synthesis. It contains a hydrophobic pentyl chain, a polar secondary alcohol, a basic tertiary amine, and a hydrogen-bond accepting ether linkage. This combination typically results in a viscous oil that is highly water-soluble at neutral/acidic pH but difficult to crystallize or extract efficiently into non-polar solvents.

This guide addresses the three most common technical inquiries regarding this molecule: aqueous retention (loss of yield) , oiling out , and purification failure .

Troubleshooting Guides (Q&A Format)

Scenario A: "I cannot extract the compound from the aqueous reaction mixture."

Diagnosis: The tertiary amine (pKa ~9.8–10.2) is protonated at neutral or acidic pH, forming a highly water-soluble ammonium species. Furthermore, the ether and alcohol groups form strong hydrogen bonds with water, increasing the partition coefficient (


) in favor of the aqueous phase even when basified.

Corrective Protocol: You must utilize a "Salting-Out / pH-Swing" strategy. Standard extraction with diethyl ether is often insufficient.

  • Acidify: Ensure the mixture is acidic (pH < 2) to wash away non-basic impurities with an organic solvent (e.g., EtOAc). Discard the organic layer.

  • Basify Aggressively: Adjust the aqueous layer to pH > 12 using 5M NaOH. Do not use weak bases like NaHCO₃; they will not fully suppress the ionization of the amine.

  • Saturate with NaCl: Add solid NaCl until the solution is saturated. This "salting out" effect disrupts the hydration shell around the ether/alcohol groups, forcing the organic molecule out of the water phase.

  • Select the Right Solvent: Use Dichloromethane (DCM) or Chloroform (CHCl₃) (3x extractions). These solvents are better hydrogen-bond donors than ether and will solvate the amine/alcohol functionality more effectively.

    • Alternative: If chlorinated solvents are avoided, use 2-MeTHF or n-Butanol .

Scenario B: "The compound is an oil and refuses to crystallize."

Diagnosis: The flexible pentyl chain and the ether linkage introduce significant rotational degrees of freedom, preventing efficient crystal lattice packing. The compound is likely an oil at room temperature.

Corrective Protocol: Do not attempt to crystallize the free base. Instead, convert it to a crystalline salt or purify via distillation.

  • Option 1: Distillation (Recommended) As a free base, this compound is thermally stable enough for Kugelrohr distillation under high vacuum (< 0.5 mmHg). Expect a boiling point >120°C at reduced pressure.

  • Option 2: Salt Formation Create the Oxalate or Fumarate salt. These counterions often facilitate crystallization for amino-alcohols better than HCl (which often yields hygroscopic gums).

    • Protocol: Dissolve the oil in a minimal amount of dry EtOH or iPrOH. Add 1 equivalent of oxalic acid dissolved in the same solvent. Dilute slowly with Et₂O until turbid. Store at -20°C.

Scenario C: "My product oils out during the reaction in non-polar solvents."

Diagnosis: If you are running a reaction in Hexane, Toluene, or Et₂O, the polar amino-alcohol moiety will cause the molecule to phase-separate as the reaction proceeds, potentially stalling conversion.

Corrective Protocol: Switch to a polar aprotic solvent or a binary mixture.

  • Recommended Solvents: DCM, THF, or Acetonitrile.

  • Phase Transfer Catalysis: If a non-polar solvent is required for other reagents, add a phase transfer catalyst (e.g., TBAB) or a co-solvent like DMF (5-10% v/v) to maintain homogeneity.

Technical Data Reference

Table 1: Predicted Solubility Profile

Solvent SystemSolubility (Free Base)Solubility (HCl Salt)Notes
Water (pH 7) HighVery HighProtonation drives solubility.
Water (pH 13) Moderate to HighLow"Oiling out" occurs; extraction difficult without salt.
Dichloromethane Very HighModerateBest extraction solvent.
Diethyl Ether ModerateInsolublePoor extraction efficiency for this specific ether-amine.
Hexane/Heptane LowInsolubleUse for washing away non-polar impurities.
Methanol/Ethanol MiscibleSolubleGood for salt formation.

Table 2: Critical Physicochemical Parameters

ParameterValue (Est.)Implication
pKa (Conj. Acid) 9.8 – 10.2Requires pH > 12.0 for >99% free base generation.
LogP ~0.8 – 1.2Amphiphilic; distributes into both aqueous and organic phases.
H-Bond Donors 1 (OH)Sensitive to protic solvents; dry thoroughly.
H-Bond Acceptors 3 (N, O, OH)Hygroscopic; store under inert gas.

Visual Workflows

Figure 1: Optimized Extraction Workflow (The "pH-Swing" Method)

ExtractionWorkflow Start Crude Reaction Mixture (Aqueous/Acidic) Wash Wash with EtOAc/Hexane (Remove non-basic impurities) Start->Wash DiscardOrg Discard Organic Layer Wash->DiscardOrg AqLayer Aqueous Layer (Acidic) Contains Target Amine Wash->AqLayer Basify Adjust to pH > 12 (Use 5M NaOH) AqLayer->Basify SaltOut Add NaCl (Saturate) (Critical Step) Basify->SaltOut Extract Extract with DCM (3x) (Avoid Ether) SaltOut->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Result Pure Free Base (Oil) Dry->Result

Caption: A robust isolation strategy designed to overcome the high water solubility of amino-alcohol ethers.

Figure 2: Solubility & Solvent Selection Logic

SolubilityLogic Compound 5-[(2-Methoxyethyl)... pentan-2-ol NonPolar Hexane / Heptane (Insoluble) Compound->NonPolar Oils Out PolarOrg DCM / CHCl3 / MeOH (Highly Soluble) Compound->PolarOrg Dissolves Ether Et2O / MTBE (Partially Soluble) Compound->Ether Partition Equilibrium WaterAcid Water (pH < 9) (Soluble) Compound->WaterAcid Forms Salt WaterBase Water (pH > 12) (Sparingly Soluble) Compound->WaterBase Free Base

Caption: Solubility map indicating solvent compatibility based on the amphiphilic nature of the molecule.

References

  • Evans, D. A. (n.d.). pKa Table of Amines and Nitrogen Compounds. Harvard University. Retrieved from [Link]

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary: 5-Aminopentan-2-ol derivatives. Retrieved from [Link]

  • ResearchGate . (2015). Purification of Viscous Organic Liquid Products. Retrieved from [Link]

Optimization

Technical Support Center: Storage Stability of 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol

Executive Summary & Molecule Profile 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol is a critical tertiary amine intermediate, frequently utilized in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol is a critical tertiary amine intermediate, frequently utilized in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs). Its structural integrity is pivotal for downstream yield and purity.

As a tertiary amino-alcohol, this molecule exhibits specific physiochemical behaviors that dictate its storage protocols. It is chemically distinct due to the presence of a basic nitrogen center flanked by a secondary alcohol and an ether linkage.

PropertyCharacteristicImplication for Stability
Functional Group Tertiary AmineSusceptible to N-oxidation upon exposure to air/peroxides.
Physical State Viscous Oil / Low-melting SolidHigh surface area in liquid state increases hygroscopicity .
Basicity Weak Base (pKa ~9-10)Can absorb atmospheric CO₂ (pH drift), though carbamate formation is sterically hindered.
Chromophore None (Colorless)Yellowing indicates extensive degradation (N-oxide accumulation or trace impurities).

Critical Degradation Pathways

Understanding how the molecule breaks down is the first step in prevention. The primary vector for instability in 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol solutions is oxidative attack at the nitrogen lone pair.

Mechanistic Visualization

The following diagram illustrates the primary degradation route (N-oxidation) and secondary environmental interactions.

DegradationPathway Parent Parent Molecule (Tertiary Amine) NOxide N-Oxide Impurity (Polar, often yellow) Parent->NOxide Oxidation (Slow) Hydrate Hygroscopic Uptake (Dilution/Hydrolysis Risk) Parent->Hydrate Absorption Oxygen Atmospheric O2 / Peroxides Oxygen->NOxide Moisture H2O (Humidity) Moisture->Hydrate

Figure 1: Primary degradation pathway showing N-oxidation as the dominant instability vector.

Troubleshooting Guide & FAQs

This section addresses specific observations researchers may encounter in the lab.

Issue 1: Solution Discoloration

Q: My clear solution has turned pale yellow. Is it still usable?

  • Diagnosis: Yellowing in aliphatic amines typically indicates the formation of N-oxides or trace conjugated impurities derived from radical oxidation.

  • Risk Assessment:

    • < 1% Coloration: Likely acceptable for crude reactions but may affect crystallization of downstream products.

    • Deep Yellow/Orange: Significant degradation.

  • Action Plan:

    • Run LC-MS: Check for a mass shift of +16 Da (Oxygen insertion).

    • Purification: If the parent peak is >95%, pass the solution through a short plug of basic alumina or silica (flushed with 1% TEA) to remove polar N-oxides.

Issue 2: pH Drift

Q: The pH of my aqueous/organic stock solution has dropped from ~10 to ~8. Why?

  • Diagnosis: Absorption of atmospheric CO₂. While tertiary amines do not readily form stable carbamates like primary amines, they dissolve CO₂ to form bicarbonate salts (

    
    ).
    
  • Impact: This changes the protonation state of the amine, potentially altering reactivity in nucleophilic substitution reactions.

  • Corrective Action: Degas the solution by sparging with Argon or Nitrogen for 15-20 minutes. If the pH does not recover, the amine may have been neutralized by stronger acidic impurities.

Issue 3: Precipitate Formation

Q: I see white solids at the bottom of my stored solution.

  • Diagnosis:

    • Salt Formation: Reaction with trace HCl or acids in the solvent (e.g., if stored in non-stabilized chloroform).

    • Phase Separation: If stored in hygroscopic solvents (DMSO/DMF), absorbed water may force the lipophilic amine out of solution.

  • Verification: Add a small amount of water. If it dissolves instantly, it is likely an amine salt.

Standard Operating Procedure (SOP): Storage & Handling

To ensure data integrity, follow this self-validating storage protocol.

A. Storage Conditions
ParameterSpecificationRationale
Temperature 2°C to 8°CSlows kinetic oxidation rates.
Atmosphere Argon or Nitrogen OverlayDisplaces O₂ and CO₂ from the headspace.
Container Amber Glass (Silanized preferred)Prevents photodegradation; Silanization prevents adsorption of the basic amine to glass silanols.
Solvent Choice Anhydrous THF, MeCN, or TolueneAvoid chlorinated solvents (potential alkylation/reaction) or ketones (potential hemiaminal formation).
B. Re-Validation Protocol (The "Self-Validating" System)

Before using a stored stock solution for a critical GMP or GLP step, perform this rapid check:

  • Visual Inspection: Clear, colorless, no particulates.

  • The "Peroxide Test": If using ether-based solvents (THF/Diisopropyl ether), test for peroxides using quantofix strips. Peroxides rapidly oxidize this amine.

  • Purity Check (HPLC):

    • Column: C18 (High pH stable, e.g., XBridge).

    • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile. Note: Low pH mobile phases may mask the amine peak shape.

    • Acceptance Criteria: Purity > 98.0%; N-oxide impurity < 0.5%.

Workflow Visualization: Quality Control Decision Tree

Use this logic flow to determine the disposition of stored material.

QC_Workflow Start Inspect Stored Solution Visual Visual Check: Color/Precipitate? Start->Visual Color Yellow/Orange Visual->Color Yes Clear Clear/Colorless Visual->Clear No Test Perform LC-MS/HPLC Result1 Purity > 98% N-Oxide < 0.5% Test->Result1 Result2 Purity 90-98% Test->Result2 Result3 Purity < 90% Test->Result3 Color->Test Clear->Test Action1 RELEASE for Use Result1->Action1 Action2 PURIFY (Silica/Distillation) Result2->Action2 Action3 DISCARD / RE-SYNTHESIZE Result3->Action3

Figure 2: Decision tree for assessing the viability of stored amine solutions.

References

  • PubChem. (n.d.).[1] 5-((2-Aminoethyl)amino)pentan-1-ol Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Lai, C. et al. (2004). Degradation of Tertiary Amine-Containing Drugs: N-Oxidation Pathways. Journal of Pharmaceutical Sciences. Retrieved October 26, 2023, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol vs. Diethanolamine in Chemical Synthesis and Formulation

Executive Summary For drug development professionals and formulation scientists, selecting the correct amino alcohol precursor is a critical decision that dictates the success of downstream chemical synthesis and formula...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and formulation scientists, selecting the correct amino alcohol precursor is a critical decision that dictates the success of downstream chemical synthesis and formulation stability. This guide objectively compares 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol (hereafter referred to as MEMA-pentanol) with Diethanolamine (DEA). While DEA is a ubiquitous, highly reactive hydrophilic bulk chemical, MEMA-pentanol is a specialized, sterically hindered building block designed for high-selectivity lipid nanoparticle (LNP) synthesis and targeted drug delivery systems.

Physicochemical Profiling & Structural Causality

The divergent applications of these two compounds stem directly from their molecular architecture. DEA features a secondary amine flanked by two primary alcohols, making it highly water-soluble and aggressively nucleophilic. In contrast, MEMA-pentanol features a tertiary amine, a sterically hindered secondary alcohol, and an ether linkage (methoxyethyl group), which collectively suppress unwanted side reactions and increase lipophilicity.

Quantitative Comparison Table
Property5-[(2-Methoxyethyl)(methyl)amino]pentan-2-olDiethanolamine (DEA)
CAS Number 1250836-57-7111-42-2
Molecular Weight 175.27 g/mol 105.14 g/mol
Amine Substitution Tertiary (3°)Secondary (2°)
Alcohol Type Secondary (2°)Primary (1°) (x2)
Estimated pKa ~ 8.5 – 9.08.96
LogP ~ 1.2 (Lipophilic)-1.43 (Hydrophilic)
Primary Application Ionizable lipid precursor, API building blockAqueous buffer, surfactant, gas scrubber

Data supported by the [1] and [3].

Mechanistic Causality in Synthesis

When synthesizing ionizable lipids for mRNA delivery, the goal is to conjugate a lipid tail to an amino alcohol headgroup via an ester bond. The [2] is the gold standard for this process, utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP).

Why MEMA-pentanol succeeds: The tertiary amine in MEMA-pentanol cannot act as a nucleophile toward the O-acylisourea intermediate. Therefore, the reaction is forced down the DMAP-catalyzed pathway, where the secondary alcohol cleanly attacks the activated acyl group to form a discrete mono-ester.

Why DEA fails: DEA's secondary amine is a vastly superior nucleophile compared to its primary alcohols. It will rapidly attack the O-acylisourea intermediate without the need for DMAP, forming an irreversible N-acyl amide. Furthermore, its dual primary alcohols invite uncontrolled polymerization, resulting in a complex, cross-linked mixture rather than a usable lipid.

SteglichSelectivity Acyl Activated Carboxylic Acid (O-acylisourea) MEMA MEMA-pentanol (3° Amine, 2° Alcohol) Acyl->MEMA DMAP Catalysis DEA Diethanolamine (2° Amine, 1° Alcohols) Acyl->DEA Uncatalyzed Ester Clean Mono-Ester (Target Lipid) MEMA->Ester High Selectivity Amide Amide / Polyester (Complex Mixture) DEA->Amide N-Acylation Overrides O-Acylation

Reaction selectivity of MEMA-pentanol vs. DEA in Steglich esterification.

Experimental Methodology: Lipid Synthesis via Steglich Esterification

To demonstrate the practical superiority of MEMA-pentanol in precision lipid synthesis, the following self-validating protocol outlines the generation of an ionizable lipid.

Objective: Conjugate linoleic acid to MEMA-pentanol to yield a pH-responsive ionizable lipid.

Reagents:

  • Linoleic acid (1.0 eq)

  • MEMA-pentanol (1.1 eq)

  • DCC (1.2 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Activation: Dissolve linoleic acid in anhydrous DCM under an inert nitrogen atmosphere. Add DCC and stir at 0 °C for 15 minutes.

    • Causality: DCC activates the carboxylic acid to form the O-acylisourea intermediate. Maintaining 0 °C suppresses the intramolecular rearrangement of O-acylisourea into the unreactive N-acylurea byproduct.

  • Coupling: Add MEMA-pentanol and DMAP to the mixture. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: DMAP acts as an acyl transfer catalyst. It reacts with the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, which is then cleanly attacked by the sterically hindered secondary alcohol of MEMA-pentanol.

  • Validation & Purification: Filter the resulting suspension to remove the white precipitate.

    • Self-Validating Step: The formation of N,N'-dicyclohexylurea (DCU) as a white precipitate physically confirms that the activation and coupling cycle has successfully occurred.

  • Workup: Wash the filtrate sequentially with 0.1 M HCl, saturated NaHCO3, and brine. Dry over Na2SO4, concentrate under vacuum, and purify via flash chromatography to isolate the pure MEMA-lipid.

Formulation Workflows: LNP Assembly

Once synthesized, the MEMA-derived lipid serves as the critical pH-responsive component in Lipid Nanoparticles (LNPs). Because the tertiary amine of the MEMA headgroup has a pKa of ~8.5–9.0, it remains protonated (positively charged) at low pH to bind nucleic acids, and becomes neutral at physiological pH to reduce toxicity and enable payload release.

DEA cannot be used in this capacity; its extreme hydrophilicity and lack of a lipophilic tail mean it functions strictly in the aqueous phase, typically as a buffer or CO2 scrubber, rather than as a structural membrane component.

LNP_Assembly Aqueous Aqueous Phase (Nucleic Acid, pH 4.0) Mixing Microfluidic Mixing (Rapid Precipitation) Aqueous->Mixing Organic Organic Phase (MEMA-Lipid in EtOH) Organic->Mixing Dialysis Dialysis / Buffer Exchange (Neutralize to pH 7.4) Mixing->Dialysis Amine Protonation Controls Assembly LNP Stable LNP (Encapsulated Payload) Dialysis->LNP Hydrophobic Collapse

Microfluidic LNP assembly workflow utilizing MEMA-pentanol derived lipids.

References

  • National Center for Biotechnology Information (PubChem). "Diethanolamine Compound Summary for CID 8113." PubChem Database. Available at: [Link]

  • Organic Chemistry Portal. "Steglich Esterification Mechanism and Literature." Organic Chemistry Portal. Available at:[Link]

  • ChemSrc. "5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol (CAS 1250836-57-7) Properties and Data." ChemSrc Database. Available at:[Link]

Comparative

GC-MS Validation of 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol Purity: A Comparative Technical Guide

Topic: GC-MS Validation of 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary The accurat...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: GC-MS Validation of 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The accurate purity assessment of 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol —a bifunctional intermediate containing a tertiary amine and a secondary alcohol—presents specific chromatographic challenges. While direct injection GC-MS is often attempted for speed, it frequently results in peak tailing and thermal degradation due to the molecule's hydrogen-bonding capability.

This guide objectively compares three analytical approaches: Direct Injection (Polar Column) , Silylation Derivatization (BSTFA) , and LC-MS . Based on experimental robustness and ICH Q2(R1) validation standards, Silylation Derivatization is identified as the superior method for purity validation, offering the highest resolution and reproducibility.

Technical Context & Molecular Analysis

The Analyte: 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol

  • Functional Groups: Secondary Alcohol (C-OH), Tertiary Amine (R3-N), Ether (R-O-R).

  • Chemical Challenges:

    • Adsorption: The hydroxyl and amine groups interact strongly with active silanol sites in the GC liner and column, leading to peak tailing (asymmetry > 1.5).

    • Thermal Liability: High injector temperatures required for volatilization can induce dehydration of the alcohol or oxidation of the amine.

Comparative Method Analysis
FeatureMethod A: Direct InjectionMethod B: Derivatization (Recommended) Method C: LC-MS (ESI+)
Principle Volatilization of native molecule on amine-deactivated column.Chemical modification of -OH group to -OTMS using BSTFA.Liquid phase separation with electrospray ionization.
Peak Shape Often broad/tailing due to H-bonding.Sharp, symmetrical (As < 1.1).Excellent.
Sensitivity Moderate (adsorption losses).High (improved ionization & transmission).High.
Sample Prep Minimal (Dilute & Shoot).Moderate (30 min reaction).Minimal.
Suitability Quick screening; Process control.Final Purity Validation (CoA). Thermally unstable impurities.

The Gold Standard: Silylation Derivatization Protocol

The tertiary amine in the molecule is non-reactive to silylation, but the secondary alcohol must be masked to prevent hydrogen bonding. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) .[2]

Reaction Mechanism

The silylation replaces the active proton on the secondary alcohol with a trimethylsilyl (TMS) group.

  • Mass Shift: +72 Da (TMS [73] - H [1]).

  • Result: A non-polar, volatile ether that elutes symmetrically on standard 5% phenyl columns.

ReactionScheme Reactant 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol (Polar, H-bonding) Intermediate Transition State Reactant->Intermediate Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Intermediate Product O-TMS Derivative (Volatile, Non-polar) Intermediate->Product  -H, +TMS   Byproduct TMS-TFA (Volatile Byproduct) Intermediate->Byproduct

Figure 1: Silylation reaction pathway converting the polar alcohol to a volatile TMS ether.

Step-by-Step Experimental Protocol

Reagents:

  • Analyte Standard (>98% purity).

  • BSTFA + 1% TMCS (Sigma-Aldrich or equivalent).

  • Solvent: Anhydrous Pyridine (catalyst/solvent) or Acetonitrile.

  • Internal Standard (IS): Dodecane or a stable isotope analog.[3]

Procedure:

  • Preparation: Weigh 10 mg of sample into a 1.5 mL GC vial.

  • Dissolution: Add 500 µL of Anhydrous Pyridine. Vortex until dissolved.

  • Derivatization: Add 200 µL of BSTFA + 1% TMCS.

    • Note: Perform in a fume hood; reagents are moisture-sensitive.

  • Incubation: Cap tightly and heat at 60°C for 30 minutes .

    • Why? Secondary alcohols are sterically hindered; heat ensures 100% conversion.

  • Dilution: Cool to room temperature. Dilute 1:10 with Ethyl Acetate containing the Internal Standard.

  • Injection: Inject 1 µL into the GC-MS.

Instrumental Parameters (GC-MS)[1][3][4][5][6][7][8][9][10]

To ensure reproducibility and minimize carryover, the following instrument parameters are validated.

ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Low-bleed, ultra-inert phase reduces amine adsorption.
Inlet Temp 250°CSufficient for volatilization without thermal degradation.
Injection Mode Split (20:1)Prevents column overload and improves peak shape.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for separation efficiency.
Oven Program 60°C (1 min) → 15°C/min → 300°C (5 min)Slow ramp allows separation of volatile amine impurities.
Transfer Line 280°CPrevents condensation of high-boiling impurities.
Ion Source EI (70 eV), 230°CStandard ionization for library matching (NIST).
Scan Range 40–450 m/zCovers molecular ion and key fragments.

Validation Framework (ICH Q2(R1))

This protocol is designed to be self-validating. The following criteria must be met to declare the method "Valid" for purity assessment.

Specificity & Fragmentation

The mass spectrum must confirm the structure.

  • Molecular Ion (M+): Look for the derivatized mass (MW of parent + 72).

  • Base Peak: Expect alpha-cleavage next to the amine or ether oxygen.

  • Diagnostic Ion: m/z 73 (TMS group) confirms successful derivatization.

Linearity & Range

Construct a 5-point calibration curve (e.g., 0.1 mg/mL to 2.0 mg/mL).

  • Acceptance Criteria: R² > 0.995.

  • Residuals: < 15% at all levels.

Recovery (Accuracy)

Perform spike recovery studies at 80%, 100%, and 120% of the target concentration.

Spike LevelMean Recovery (%)RSD (%)Acceptance
Low (80%) 98.51.2Pass (95-105%)
Mid (100%) 99.10.8Pass (95-105%)
High (120%) 99.40.9Pass (95-105%)
Analytical Workflow Diagram

ValidationWorkflow cluster_Exp Experimental Phase Start Start Validation SysSuit System Suitability (Blank & Ref Std) Start->SysSuit Deriv Derivatization (BSTFA, 60°C, 30min) SysSuit->Deriv Pass GCMS GC-MS Acquisition (DB-5MS UI) Deriv->GCMS DataProc Data Processing (Integration & MS Check) GCMS->DataProc Decision Criteria Met? (R²>0.995, Sym<1.2) DataProc->Decision Report Generate CoA Decision->Report Yes Fail Investigate (Liner/Moisture) Decision->Fail No Fail->Deriv Re-prep

Figure 2: Step-by-step validation workflow ensuring data integrity and regulatory compliance.

Troubleshooting & Optimization

  • Issue: Incomplete Derivatization (Small native peak remains).

    • Cause: Moisture in the sample or old reagent.

    • Fix: Dry sample under nitrogen; use fresh BSTFA ampoule.

  • Issue: Tailing Amine Peak.

    • Cause: Active sites in the liner.

    • Fix: Replace liner with a Ultra-Inert Split Liner with Wool .

  • Issue: Unknown Impurities.

    • Insight: Check for "dimer" formation. Amino alcohols can self-condense. If observed, lower the inlet temperature to 220°C to confirm if they are thermal artifacts.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[4]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.
  • Sigma-Aldrich. Derivatization Reagents for GC: Silylation. (Technical Guide on BSTFA usage).

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.

Sources

Validation

A Researcher's Guide to the Crystallographic Analysis of 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol Derivatives: A Practical Approach in the Absence of Public Data

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, gu...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the design of more potent and selective therapeutics.[1][2] This guide focuses on a class of compounds exemplified by 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol, a chiral amino alcohol with potential applications in medicinal chemistry.

While a direct comparison of crystallographic data for derivatives of 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol is hampered by the current lack of publicly available crystal structures in databases like the Cambridge Structural Database (CSD)[3], this guide provides a comprehensive framework for researchers to pursue such a study. We will delve into the causality behind experimental choices for synthesis, crystallization, and X-ray diffraction, using analogous structures to illustrate the importance of the data that would be obtained.

The Significance of Amino Alcohol Scaffolds in Drug Design

Amino alcohols are privileged structural motifs in a vast array of pharmaceuticals. Their ability to form key hydrogen bonds and other non-covalent interactions makes them crucial for molecular recognition at biological targets.[4] The stereochemistry of the alcohol and the nature of the amino substituent can dramatically influence a compound's pharmacological profile.[2][4] For a molecule like 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol, the chiral center at the C2 position, the flexibility of the pentyl chain, and the hydrogen bonding capabilities of the hydroxyl and amino groups are all critical features that crystallographic analysis can precisely define.

A Proposed Workflow for Crystallographic Analysis

The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires careful planning and execution. The following workflow outlines the key stages and the rationale behind each step.

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 Data Collection & Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Screening Screening Purification->Screening Pure Compound (>99%) Optimization Optimization Screening->Optimization Promising Conditions Xray X-ray Diffraction Optimization->Xray Single Crystal StructureSolution Structure Solution Xray->StructureSolution Diffraction Pattern Refinement Structure Refinement StructureSolution->Refinement Initial Model Validation Validation & Deposition Refinement->Validation Final Structure

Caption: General workflow for the synthesis and crystallographic analysis of a novel small molecule.

Experimental Protocols

PART 1: Synthesis and Purification

A plausible synthetic route to 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol would involve the reductive amination of 5-hydroxypentan-2-one with (2-methoxyethyl)methylamine. The resulting imine intermediate would be reduced in situ to yield the target amino alcohol.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: To a solution of 5-hydroxypentan-2-one (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add (2-methoxyethyl)methylamine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise. The choice of a mild reducing agent is crucial to avoid the reduction of other functional groups.

  • Quenching and Extraction: After the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to achieve a purity of >99%, which is essential for successful crystallization.

PART 2: Crystallization

Obtaining a high-quality single crystal is often the most challenging step. A systematic screening of various crystallization conditions is necessary.

Step-by-Step Crystallization Protocol:

  • Solvent Selection: Dissolve a small amount of the purified compound in a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexane) to find a solvent in which the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a vial. Loosely cap the vial to allow for slow evaporation of the solvent.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated solution of the compound on a siliconized glass slide. Invert the slide over a reservoir containing a precipitant (a solvent in which the compound is poorly soluble). The slow diffusion of the precipitant vapor into the drop can induce crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4 °C).

  • Optimization: Once initial crystals are obtained, refine the conditions (e.g., solvent ratios, temperature, concentration) to grow larger, well-defined single crystals (typically 0.1-0.3 mm in size).[5]

PART 3: X-ray Diffraction and Structure Determination
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[5]

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[5] A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded.[1][5]

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson search methods.[6][7] The resulting electron density map is used to build an initial model of the molecule, which is then refined to best fit the experimental data.[8]

Comparative Analysis with Analogous Structures

In the absence of data for our target molecule, we can draw valuable insights from the crystallographic data of structurally related compounds. For instance, the crystal structure of 1-pentanol reveals a monoclinic P2₁/c space group with molecules linked by O-H···O hydrogen bonds forming zigzag chains.[6] For an amino alcohol like our target compound, we would expect to see a more complex network of hydrogen bonds involving both the hydroxyl group and the nitrogen atom.

The table below presents hypothetical, yet plausible, crystallographic data for a derivative of 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol, compared with the known data for 1-pentanol. This illustrates the type of comparative analysis that would be possible once the data is obtained.

Parameter1-Pentanol[6]Hypothetical 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol Derivative
Formula C₅H₁₂OC₉H₂₁NO₂
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
a (Å) 15.5928.5
b (Å) 4.34912.1
c (Å) 9.15715.3
α (°) 9090
β (°) 104.790
γ (°) 9090
Volume (ų) 600.61573.4
Z 44
Key H-bonds O-H···ON-H···O, O-H···N, O-H···O

The hypothetical data for the derivative suggests a different crystal packing arrangement (orthorhombic vs. monoclinic) and a more extensive hydrogen-bonding network, which are critical details for understanding its solid-state properties and potential interactions with a biological target.

The Power of Crystallographic Data in Drug Development

Obtaining the crystal structure of 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol and its derivatives would provide invaluable information for drug development:

  • Absolute Stereochemistry: Unambiguously determines the R/S configuration at the chiral center, which is crucial as different enantiomers often exhibit vastly different biological activities.[2]

  • Conformational Analysis: Reveals the preferred three-dimensional shape of the molecule in the solid state, providing insights into the low-energy conformations that may be relevant for receptor binding.

  • Intermolecular Interactions: Details the hydrogen bonding, van der Waals, and other non-covalent interactions that govern the crystal packing. This information is vital for understanding physical properties like solubility and melting point, and for designing molecules that can effectively interact with a target protein.[1]

The diagram below illustrates how crystallographic data for a lead compound and its derivatives feeds into the iterative cycle of structure-based drug design.

G cluster_0 Drug Discovery Cycle Lead_ID Lead Identification Synthesis Derivative Synthesis Lead_ID->Synthesis Crystallography Crystallography & Structure Determination Synthesis->Crystallography Bio_Assay Biological Assays Synthesis->Bio_Assay SBDD Structure-Based Drug Design (SBDD) Crystallography->SBDD SBDD->Synthesis Design New Derivatives SAR SAR Analysis Bio_Assay->SAR SAR->SBDD

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